Tnik-IN-6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H8BrFN4 |
|---|---|
Molecular Weight |
319.13 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoro-4-pyridinyl)-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18) |
InChI Key |
KARJFNUGCLEZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-6: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in the context of diseases characterized by aberrant Wnt signaling, such as various cancers.[1][2][3] Tnik-IN-6 is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TNIK kinase, its impact on downstream signaling cascades, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.
Introduction to TNIK and its Role in Wnt Signaling
TNIK is a member of the germinal center kinase (GCK) family and is a critical downstream regulator of the canonical Wnt signaling pathway.[7] This pathway is essential for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, including colorectal cancer.[1][2]
In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex on the cell surface leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often involved in cell proliferation and survival.[8][9]
TNIK functions as a key component of this nuclear complex, where it directly interacts with both β-catenin and TCF4.[2][10] The kinase activity of TNIK is essential for the phosphorylation of TCF4, a step that is critical for the transcriptional activation of Wnt target genes.[2][8][9] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block Wnt-driven gene expression, even in cancer cells with upstream mutations in the pathway (e.g., APC mutations).[2][3]
This compound: A Potent Inhibitor of TNIK
This compound is a 4-phenyl-2-phenylaminopyridine-based small molecule that has been identified as an inhibitor of TNIK. It binds to the ATP-binding site of the TNIK kinase domain, preventing the phosphorylation of its substrates.[1]
Quantitative Data for TNIK Inhibitors
The inhibitory activity of this compound and other notable TNIK inhibitors is summarized in the table below. This data allows for a comparative assessment of their potency.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | TNIK | Biochemical Assay | 0.93 µM | - | [4][5][6] |
| NCB-0846 | TNIK | Biochemical Assay | 21 nM | - | [2] |
| KY-05009 | TNIK | Biochemical Assay | - | 100 nM | [8][9] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TNIK. By occupying the ATP-binding pocket of the enzyme, this compound prevents the transfer of a phosphate group from ATP to TNIK's substrates, most notably TCF4.
Impact on the Wnt Signaling Pathway
The inhibition of TNIK by this compound leads to a cascade of downstream effects within the Wnt signaling pathway:
-
Prevention of TCF4 Phosphorylation: this compound directly blocks the TNIK-mediated phosphorylation of TCF4.[8][9]
-
Inhibition of Wnt Target Gene Expression: By preventing TCF4 phosphorylation, the transcriptional activity of the β-catenin/TCF4 complex is abrogated.[8][9] This leads to the downregulation of Wnt target genes such as CCND1 (encoding Cyclin D1) and AXIN2.
-
Suppression of Cancer Cell Proliferation: The inhibition of Wnt-driven gene expression ultimately leads to a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[1]
Experimental Protocols
The following sections detail representative protocols for the key experiments used to characterize the mechanism of action of TNIK inhibitors like this compound.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of a TNIK inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of this compound required to inhibit 50% of TNIK kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.
-
Add 5 µL of a solution containing recombinant TNIK enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for TNIK.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Wnt Signaling Assay (Luciferase Reporter Assay)
This protocol describes how to measure the effect of this compound on Wnt signaling in a cellular context using a TCF/LEF-responsive luciferase reporter.
Objective: To assess the ability of this compound to inhibit Wnt-dependent gene transcription.
Materials:
-
A cell line that is responsive to Wnt signaling (e.g., HEK293T, SW480).
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).
-
Transfection reagent.
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
This compound.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Wnt Pathway Activation:
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or a GSK3β inhibitor to the wells.
-
Include an unstimulated control group (no Wnt activation).
-
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysates to a white 96-well assay plate.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of Wnt signaling by comparing the normalized luciferase activity of the stimulated wells to the unstimulated wells.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the presence of the compound to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the role of TNIK in cellular signaling and a potential starting point for the development of therapeutic agents targeting the Wnt pathway. Its mechanism of action, centered on the direct inhibition of TNIK's kinase activity, leads to the effective suppression of Wnt-dependent transcription. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other TNIK inhibitors, facilitating a deeper understanding of their therapeutic potential in oncology and other diseases driven by aberrant Wnt signaling.
References
- 1. promega.jp [promega.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biomarker.hu [biomarker.hu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-6: An In-Depth Technical Guide to a TNIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnik-IN-6 is a chemical probe that targets Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in a variety of cellular processes, including Wnt signaling and cytoskeletal regulation. This technical guide provides a comprehensive overview of this compound, including its target profile, associated signaling pathways, and detailed experimental protocols for its characterization.
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and other disease areas due to its crucial role in signaling pathways that drive cell growth and proliferation. This compound has been identified as an inhibitor of TNIK, offering a valuable tool for studying the biological functions of this kinase and for potential therapeutic development.
Target Profile of this compound
The primary molecular target of this compound is Traf2- and Nck-interacting kinase (TNIK) .
Quantitative Data
| Parameter | Value | Reference |
| IC50 | 0.93 μM | [1][2] |
No publicly available data was found for the Kd value or a detailed kinase selectivity profile (kinome scan) for this compound.
Signaling Pathways
TNIK is a key component of multiple signaling cascades, most notably the Wnt/β-catenin pathway.
Wnt/β-catenin Signaling Pathway
TNIK functions as a critical activator of the Wnt signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, differentiation, and survival. TNIK is understood to phosphorylate TCF4, a key step in the activation of this transcriptional program. By inhibiting TNIK, this compound can block this phosphorylation event and subsequent gene transcription.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are general protocols for assays commonly used to characterize kinase inhibitors, which can be adapted for this compound.
In Vitro Kinase Assay (General Protocol)
This protocol is for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a generic peptide substrate for TNIK)
-
This compound (or other test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TNIK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA) (General Protocol)
CETSA is a method to assess the binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing TNIK
-
Cell culture medium
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-TNIK antibody
-
Imaging system for Western blots
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble TNIK in the supernatant by SDS-PAGE and Western blotting using an anti-TNIK antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound serves as a valuable chemical tool for the investigation of TNIK biology. Its ability to inhibit TNIK with a sub-micromolar IC50 allows for the interrogation of TNIK's role in the Wnt signaling pathway and other cellular functions. Further characterization, including determination of its binding affinity and kinase selectivity, would provide a more complete understanding of its properties as a chemical probe. The provided general protocols can be adapted to further investigate the biochemical and cellular effects of this compound.
References
Tnik-IN-6 and the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream effector of the canonical Wnt signaling cascade, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the TNIK inhibitor, Tnik-IN-6, its mechanism of action within the Wnt pathway, and relevant experimental protocols for its characterization. While detailed quantitative data and specific protocols for this compound are limited in publicly available literature, this guide consolidates the current understanding of TNIK's role and provides representative methodologies for studying inhibitors of this class.
The Role of TNIK in Canonical Wnt Signaling
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
Upon pathway activation, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then drives the expression of Wnt target genes, such as c-Myc and Axin2, which promote cell proliferation and other oncogenic processes.
TNIK plays a critical role in the final step of this cascade. It is recruited to the β-catenin/TCF4 complex at the promoters of Wnt target genes.[1][2] TNIK then phosphorylates TCF4, a crucial step for the full transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block the transcription of these oncogenes, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.
This compound: A Potent Inhibitor of TNIK
This compound has been identified as an inhibitor of TNIK. While extensive biological data for this compound is not widely published, its primary known quantitative metric is its half-maximal inhibitory concentration (IC50).
Quantitative Data
The available quantitative data for this compound is summarized in the table below. It is important to note that further studies are required to establish a comprehensive profile of this inhibitor across various cell lines and assay formats.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | TNIK | Biochemical Assay | 0.93 | [3] |
Experimental Protocols
The following sections detail representative experimental protocols that can be employed to characterize the activity of this compound and other TNIK inhibitors. These are generalized methods and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of recombinant TNIK.
Objective: To determine the IC50 value of this compound against TNIK.
Materials:
-
Recombinant human TNIK protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific TCF4-derived peptide)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TNIK protein, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Wnt Reporter Assay
This cell-based assay measures the transcriptional activity of the TCF/LEF complex, providing a functional readout of the Wnt pathway.
Objective: To assess the effect of this compound on Wnt signaling in a cellular context.
Materials:
-
A cell line responsive to Wnt signaling (e.g., HEK293T, SW480).
-
A Wnt reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene).
-
A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash).
-
A transfection reagent.
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
This compound (or other test compounds).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, treat the cells with a serial dilution of this compound for a short period (e.g., 1-2 hours) before stimulating the Wnt pathway.
-
Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the stimulated vehicle control.
-
Plot the normalized luciferase activity against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This experiment is used to investigate the interaction between TNIK, β-catenin, and TCF4 and how this might be affected by an inhibitor.
Objective: To determine if this compound disrupts the interaction between TNIK and the β-catenin/TCF4 complex.
Materials:
-
Cell line with an active Wnt pathway.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-TNIK, anti-β-catenin, anti-TCF4, and control IgG.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Culture cells and treat with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate a portion of the lysate with an antibody against one of the proteins of interest (e.g., anti-TNIK) or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the other proteins of interest (e.g., anti-β-catenin and anti-TCF4) to detect their presence in the immunoprecipitated complex.
-
Analyze the results to determine if this compound treatment reduces the amount of co-immunoprecipitated proteins.
Visualizations
The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for evaluating a TNIK inhibitor.
Caption: The canonical Wnt signaling pathway and the point of intervention by this compound.
Caption: A generalized experimental workflow for a Wnt reporter assay to evaluate this compound.
Conclusion
TNIK represents a promising therapeutic target for cancers driven by aberrant Wnt signaling. This compound is an identified inhibitor of this kinase, and while comprehensive public data is currently sparse, the established role of TNIK provides a clear rationale for its development. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel TNIK inhibitors. Future research should focus on generating detailed dose-response data in various cancer cell lines, elucidating the specific effects on Wnt target gene expression, and confirming target engagement in cellular and in vivo models. Such studies will be crucial for advancing our understanding of TNIK inhibition and its potential as a cancer therapy.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-6: A Technical Deep Dive into its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a significant target in cancer research due to its pivotal role in various oncogenic signaling pathways.[1][2] Primarily recognized for its function as a critical activator in the Wnt signaling pathway, TNIK is implicated in the proliferation and survival of cancer cells, particularly in malignancies with aberrant Wnt activation such as colorectal cancer.[1][2] This technical guide provides an in-depth analysis of Tnik-IN-6, a potent inhibitor of TNIK, detailing its mechanism of action, experimental validation, and its utility as a chemical probe to investigate the complex biology of TNIK in cancer.
This compound: A Potent Kinase Inhibitor
This compound, also identified as Compound 9, is a small molecule inhibitor belonging to the 4-phenyl-2-phenylaminopyridine scaffold.[1] It has been characterized as a potent and selective inhibitor of the kinase activity of TNIK.
Biochemical Potency
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. This compound has demonstrated significant potency in biochemical assays.
| Compound | Target | IC50 (μM) | Reference |
| This compound (Compound 9) | TNIK | 0.93 | [2] |
Table 1: Biochemical potency of this compound against TNIK.
Mechanism of Action and Signaling Pathways
TNIK primarily exerts its oncogenic effects through the canonical Wnt signaling pathway. In this pathway, TNIK interacts with T-cell factor 4 (TCF4) and β-catenin, leading to the transcription of Wnt target genes that drive cell proliferation.[1][3] this compound, by inhibiting the kinase activity of TNIK, was hypothesized to disrupt this interaction and subsequent gene transcription.
However, studies with this compound and its analogs have revealed a more complex role for TNIK's kinase activity in Wnt signaling. While this compound potently inhibits the enzymatic function of TNIK, it has been observed to have minimal effect on Wnt/TCF4/β-catenin-driven transcription and the viability of Wnt-activated colorectal cancer cells.[1][3] This suggests that the scaffolding function of TNIK, which facilitates the assembly of the TCF4/β-catenin transcriptional complex, may be independent of its kinase activity.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
The potency of this compound against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Substrate peptide (e.g., myelin basic protein)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare a reaction mixture containing TNIK enzyme, substrate, and assay buffer.
-
Add serial dilutions of this compound or control vehicle (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Reporter Assay
To assess the effect of this compound on Wnt signaling in a cellular context, a luciferase reporter assay is commonly employed.
Materials:
-
Cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1)
-
Luciferase reporter plasmid containing TCF/LEF response elements (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF response elements (e.g., FOPflash)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cancer cells with the TOPflash (or FOPflash) and a control Renilla luciferase plasmid (for normalization).
-
After transfection, plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
This compound in the Context of Other TNIK Inhibitors
While this compound has been instrumental in deconvoluting the kinase-dependent and -independent functions of TNIK, other inhibitors have shown more pronounced effects on Wnt signaling and cancer cell viability.
| Inhibitor | IC50 vs TNIK | Effect on Wnt Signaling | Effect on Cancer Cell Viability | Reference |
| This compound | 0.93 µM | Minimal | Minimal in Wnt-driven cells | [2] |
| NCB-0846 | 21 nM | Potent Inhibition | Significant reduction in colorectal cancer cells | [4] |
| KY-05009 | 100 nM (Ki) | Inhibition | Synergistic anti-proliferative effects with dovitinib in multiple myeloma | [5][6] |
Table 2: Comparison of different TNIK inhibitors.
The differential effects of these inhibitors highlight the complexity of targeting TNIK. The ability of compounds like NCB-0846 to inhibit Wnt signaling may be attributed to their interaction with TNIK in a way that disrupts its scaffolding function, a mechanism potentially distinct from the direct inhibition of its kinase domain by this compound.[4]
Conclusion and Future Directions
This compound is a valuable chemical tool for the study of TNIK biology. Its potent and selective inhibition of TNIK's kinase activity, coupled with its minimal impact on Wnt-driven transcription in certain contexts, has provided crucial insights into the kinase-independent roles of TNIK.[1][3] This distinction is vital for the development of future TNIK-targeted therapies.
For drug development professionals, the story of this compound underscores the importance of thoroughly characterizing the downstream cellular effects of a kinase inhibitor beyond its enzymatic potency. Future research should focus on:
-
Elucidating the precise molecular interactions that differentiate the effects of various TNIK inhibitor scaffolds.
-
Exploring the therapeutic potential of targeting the non-catalytic functions of TNIK.
-
Investigating the efficacy of TNIK inhibitors in a broader range of cancer types and in combination with other therapeutic agents.
The continued exploration of compounds like this compound will undoubtedly contribute to a more nuanced understanding of TNIK's role in cancer and pave the way for the development of more effective and targeted anti-cancer therapies.
References
Tnik-IN-6 in Fibrosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, poses a significant therapeutic challenge across a multitude of diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. A key player in the fibrotic cascade is the Traf2- and Nck-interacting kinase (TNIK). This serine/threonine kinase has emerged as a critical regulator of fibrogenesis, primarily through its role in procollagen I trafficking and its involvement in key signaling pathways. This technical guide provides an in-depth overview of a novel class of TNIK inhibitors, exemplified by Tnik-IN-6 and its analogues such as NCB-0846 and INS018_055 (rentosertib), for the study and potential treatment of fibrotic diseases. The development of INS018_055 was notably accelerated by the use of a predictive artificial intelligence (AI) approach.[1][2]
Mechanism of Action
Quantitative Data on TNIK Inhibitors
The following tables summarize the available quantitative data for various TNIK inhibitors in preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| NCB-0846 | TNIK | Kinase Assay | 21 | - | [5] |
| INS018_055 | TNIK | Kinase Assay | 7.8 | - | [8] |
| INS018_055 | COL1 Expression | - | 63 | LX-2 (Human Hepatic Stellate Cells) | [8] |
| INS018_055 | α-SMA Expression | - | 123 | LX-2 (Human Hepatic Stellate Cells) | [8] |
| INS018_055 | TGF-β-mediated α-SMA Expression | - | 27 | MRC-5 (Human Lung Fibroblasts) | [8] |
| INS018_055 | TGF-β-mediated α-SMA Expression | - | 50 | IPF Patient Fibroblasts | [8] |
Table 2: Preclinical In Vivo Efficacy of TNIK Inhibitors
| Compound | Fibrosis Model | Species | Dose and Administration | Key Findings | Reference |
| NCB-0846 | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | 10 mg/kg, intraperitoneal, 5 times/week for 4 weeks | Reduced liver fibrosis as shown by Sirius Red staining and hydroxyproline content.[9] | [9] |
| INS018_055 | Bleomycin-induced Pulmonary Fibrosis | Mouse | Not specified | Reduced fibrotic areas by over 50% and significantly improved lung function.[8] | [8] |
| INS018_055 | - | Mouse | 30 mg/kg, oral | Cmax: 1010 ng/mL, tmax: 0.25 h, Bioavailability (F): 44% | [8] |
| INS018_055 | - | Dog | 10 mg/kg, oral | Cmax: 536 ng/mL, tmax: 0.708 h, Bioavailability (F): 22% | [8] |
Table 3: Clinical Trial Data for Rentosertib (INS018_055)
| Trial Phase | Indication | Number of Participants | Dosing Regimens | Primary Endpoint | Key Efficacy Results | Reference |
| Phase I | Healthy Volunteers | 78 | Not specified | Safety and Tolerability | Favorable safety, tolerability, and pharmacokinetics.[1][2][10] | [1][2][10] |
| Phase IIa | Idiopathic Pulmonary Fibrosis (IPF) | 71 | 30 mg QD, 30 mg BID, 60 mg QD, or placebo for 12 weeks | Safety and Tolerability (Percentage of patients with at least one treatment-emergent adverse event) | Met primary endpoint. Dose-dependent improvement in Forced Vital Capacity (FVC).[4][11][12][13][14] | [4][11][12][13][14] |
| Phase IIa (Efficacy) | Idiopathic Pulmonary Fibrosis (IPF) | 71 | 60 mg QD vs. Placebo | Change in Forced Vital Capacity (FVC) from baseline | Mean change of +98.4 mL in the 60 mg QD group compared to -20.3 mL in the placebo group.[11][12] | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of TNIK inhibitors and fibrosis.
siRNA-Mediated Knockdown of TNIK in vitro
-
Objective: To genetically silence TNIK expression in hepatic stellate cells to study its effect on procollagen I retention.
-
Materials:
-
Human hepatic stellate cells (HSCs)
-
siRNA targeting TNIK and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Antibodies for immunofluorescence: anti-procollagen I, anti-TNIK
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed HSCs in appropriate culture plates (e.g., 96-well plates for high-throughput screening) and allow them to adhere overnight.
-
Prepare siRNA-lipid complexes by diluting the TNIK siRNA and control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against procollagen I and TNIK overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash the cells and acquire images using a fluorescence microscope.
-
Quantify intracellular procollagen I fluorescence intensity to assess retention.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.[9][16][17][18][19][20]
-
Objective: To induce liver fibrosis in mice and evaluate the therapeutic effect of a TNIK inhibitor.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
TNIK inhibitor (e.g., NCB-0846) and its vehicle
-
Syringes and needles for intraperitoneal injection
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of CCl4 in olive oil (e.g., 10-40% v/v).
-
Administer CCl4 (e.g., 0.5-1.2 mL/kg body weight) via intraperitoneal injection twice or three times a week for 4-11 weeks.[9][17] Control mice receive an equal volume of olive oil.
-
Concurrently, administer the TNIK inhibitor (e.g., 10 mg/kg NCB-0846) or its vehicle via intraperitoneal injection on a specified schedule (e.g., five times a week).[9]
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR for fibrosis markers like Col1a1, Acta2) and biochemical assays (hydroxyproline content).
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a standard model for studying idiopathic pulmonary fibrosis.[2][3][21][22][23]
-
Objective: To induce pulmonary fibrosis in mice and test the efficacy of a TNIK inhibitor.
-
Materials:
-
Male C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
TNIK inhibitor (e.g., INS018_055) and its vehicle
-
Intratracheal or oropharyngeal aspiration equipment
-
-
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3 mg/kg) dissolved in sterile saline.[23] Control mice receive saline only.
-
Administer the TNIK inhibitor or its vehicle daily or on a specified schedule, starting from day 0 or a few days after bleomycin administration.
-
Monitor the animals for signs of distress and weight loss.
-
Euthanize the mice at a specified time point (e.g., day 14 or 21).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (H&E, Masson's trichrome, or Sirius Red staining) and biochemical analysis (hydroxyproline assay).
-
Sirius Red Staining for Collagen Visualization
This histological stain is used to specifically visualize collagen fibers in tissue sections.[1][24][25][26]
-
Objective: To stain and visualize collagen deposition in fibrotic tissues.
-
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (for nuclear counterstaining, optional)
-
Acetic acid solution (0.5%)
-
Ethanol series (for dehydration)
-
Xylene or xylene substitute
-
Mounting medium
-
Light microscope with polarizing filters
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
(Optional) Stain with Weigert's hematoxylin for 5-10 minutes and differentiate in acid alcohol.
-
Rinse well in running tap water.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Rinse quickly in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly through an ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualize under a bright-field microscope (collagen will be red, other tissues yellow).
-
For enhanced visualization and differentiation of collagen types, view under a polarizing microscope (thicker collagen fibers appear orange-red, while thinner fibers appear greenish-yellow).
-
Quantify the stained area using image analysis software.
-
Hydroxyproline Assay for Collagen Quantification
This biochemical assay provides a quantitative measure of total collagen content in tissues.[27][28][29][30][31]
-
Objective: To quantify the total amount of collagen in a tissue sample.
-
Materials:
-
Tissue sample (e.g., liver, lung)
-
6N Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
Heating block or oven at ~110-120°C
-
Spectrophotometer
-
-
Procedure:
-
Weigh a portion of the tissue sample.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.
-
Neutralize the hydrolysate with NaOH or KOH.
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
In a microplate, add the hydrolyzed samples and standards.
-
Add Chloramine-T reagent to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.
-
Cool the plate to room temperature.
-
Read the absorbance at 550-560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TNIK in fibrosis and a typical experimental workflow for evaluating TNIK inhibitors.
Caption: TNIK's central role in pro-fibrotic signaling pathways.
Caption: Workflow for evaluating TNIK inhibitors in fibrosis.
References
- 1. 4.8. Sirius Red Staining [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. AI Breakthrough in Drug Development: Rentosertib Enters Phase 2a for IPF [gmdpacademy.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 9. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insilico Announces Nature Medicine Publication of Phase IIa Results of Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. news-medical.net [news-medical.net]
- 14. Worldâs fastest AI-discovered medicine enters phase 2a trial, marking breakthroughs in drug development - Global Times [globaltimes.cn]
- 15. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 20. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 21. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 23. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 24. Sirius Red staining of murine tissues [protocols.io]
- 25. protocols.io [protocols.io]
- 26. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. treat-nmd.org [treat-nmd.org]
- 28. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. publications.ersnet.org [publications.ersnet.org]
Tnik-IN-6: A Technical Guide to a Chemical Probe for TNIK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, most notably in cancer, due to its critical role as an activator of the Wnt signaling pathway.[1] Small molecule inhibitors of TNIK are therefore valuable tools for both basic research and drug discovery. This technical guide provides an in-depth overview of Tnik-IN-6, a chemical probe for TNIK, intended to equip researchers with the necessary information to effectively utilize this compound in their studies. This compound, also known as Compound 9, is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK with a reported IC50 of 0.93 μM.[2][3]
Core Data Summary
A comprehensive understanding of a chemical probe's potency and selectivity is paramount for its effective use. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference(s) |
| IC50 (TNIK) | 0.93 µM | [2][3] |
Signaling Pathways
TNIK is a serine/threonine kinase that functions as a crucial downstream component of the canonical Wnt signaling pathway.[1] Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes. TNIK is an essential coactivator in this complex, where it directly interacts with and phosphorylates TCF4, a necessary step for transcriptional activation.[1] Inhibition of TNIK's kinase activity is therefore expected to abrogate Wnt-driven gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies TNIK kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing the TNIK enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of TNIK activity for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or purified Wnt3a ligand
-
This compound
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment and Wnt Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). After a pre-incubation period (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or purified Wnt3a.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity in Wnt3a-stimulated cells relative to unstimulated cells. Determine the effect of this compound on Wnt3a-induced reporter activity and calculate the IC50 value.
Western Blot Analysis of TNIK Pathway Components
This method is used to assess the effect of this compound on the phosphorylation status of TNIK downstream targets or the expression levels of proteins in the Wnt pathway.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., HCT116, SW480)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-TCF4 (if available), total TCF4, β-catenin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a TNIK inhibitor like this compound.
References
The Structure-Activity Relationship of Tnik-IN-6: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the 4-phenyl-2-phenylaminopyridine scaffold as a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), providing key insights for researchers in oncology and related fields.
This technical guide delves into the core structure-activity relationship (SAR) of Tnik-IN-6, a notable inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] The inhibition of TNIK is, therefore, a promising therapeutic strategy.[2] This document provides a comprehensive overview of the SAR of the 4-phenyl-2-phenylaminopyridine scaffold, to which this compound belongs, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Structure and SAR Analysis
This compound (also referred to as Compound 9 in foundational literature) is a potent TNIK inhibitor with an IC50 of 0.93 μM.[3][4] Its chemical scaffold, 4-phenyl-2-phenylaminopyridine, has been the subject of medicinal chemistry efforts to optimize its potency and selectivity. The following tables summarize the key SAR findings from the initial discovery and optimization of this series of compounds.
Table 1: Impact of Substitutions on the 4-Phenyl Ring (R1)
| Compound | R1 Substitution | TNIK IC50 (nM) |
| 1 | H | 65 |
| 2 | 4-CN | 27 |
| 3 | 3-CN | 6 |
| 4 | 2-CN | 47 |
| 5 | 4-Cl | 22 |
| 6 | 3-Cl | 11 |
Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.
The data clearly indicates that substitution on the 4-phenyl ring significantly influences inhibitory activity. A nitrile (CN) group at the 3-position (meta) of the phenyl ring, as seen in compound 3 , provides the highest potency in this series.
Table 2: Impact of Substitutions on the 2-Phenylamino Ring (R2)
| Compound | R2 Substitution | TNIK IC50 (nM) |
| 7 | 4-morpholino | 55 |
| 8 | 3-methoxy-4-morpholino | 13 |
| 9 (this compound) | 3-methoxy-4-morpholino | 8 |
| 10 | 3-fluoro-4-morpholino | 16 |
| 11 | 3-chloro-4-morpholino | 20 |
Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73. Note: The original publication identifies this compound as compound 9 with a 3-CN on the R1 phenyl ring.
The addition of a morpholine moiety at the 4-position of the 2-phenylamino ring is a key feature. Further substitution at the 3-position of this ring with a methoxy group, as in this compound (compound 9 ), enhances the potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data and for the design of future experiments.
TNIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay from Promega. This luminescent assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the TNIK enzyme, MBP substrate, and the kinase assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Wnt/TCF4/β-catenin Reporter Assay
To assess the functional effect of TNIK inhibition on the Wnt signaling pathway, a TCF/LEF luciferase reporter assay is commonly employed.
Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.
General Protocol:
-
Seed the TCF/LEF reporter cell line (e.g., HEK293-TCF/LEF) in a 96-well plate.
-
After cell attachment, treat the cells with the test compounds at various concentrations.
-
Stimulate the Wnt pathway, for example, with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubate for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the effect of the compound on Wnt pathway activation.
Cell Viability Assay
To determine the cytotoxic or cytostatic effects of the compounds, a cell viability assay is performed, often on colorectal cancer cell lines where the Wnt pathway is aberrantly active.
Example Protocol (MTT Assay):
-
Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Core Concepts
To further elucidate the context and workflow of this compound SAR studies, the following diagrams are provided.
References
An In-depth Technical Guide to the Discovery and Synthesis of Tnik-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document details the scientific background, experimental protocols, and key data associated with this compound, making it a valuable resource for researchers in oncology, neuroscience, and drug discovery.
Introduction to TNIK and its Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It plays a crucial role in various cellular processes, most notably in the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] Aberrant TNIK activity has been implicated in the pathology of several diseases, including colorectal cancer, and neurological and psychiatric disorders, making it an attractive therapeutic target.[1][4]
This compound, also referred to as compound 9 in initial discovery literature, emerged from a screening of 4-phenyl-2-phenylaminopyridine-based compounds.[5] It has been identified as a valuable tool for interrogating the biological functions of TNIK.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Target | Traf2- and Nck-interacting kinase (TNIK) | A serine/threonine kinase. |
| IC50 | 0.93 µM | As reported by commercial suppliers.[4][5] The original discovery paper reported an IC50 of 8 nM for a compound designated as compound 9, which is understood to be this compound.[6] This discrepancy may be due to different assay conditions. |
| Molecular Formula | C13H8BrFN4 | [4] |
| Molecular Weight | 319.13 g/mol | [4] |
Synthesis of this compound
The synthesis of this compound and its analogues is based on a two-step process involving a Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr) reaction.[7]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound analogues.
Detailed Synthesis Protocol
-
Step 1: Suzuki Coupling. 2-chloro-4-iodopyridine is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in a suitable solvent (e.g., 1,4-dioxane).[8] The reaction mixture is typically heated to facilitate the coupling. The product, a 2-chloro-4-arylpyridine derivative, is then purified using standard techniques such as column chromatography.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate from Step 1 is then reacted with the desired aniline derivative. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The final product, the 4-phenyl-2-phenylaminopyridine derivative (this compound), is then purified.
Key Experimental Protocols
This section outlines the methodologies for key experiments used in the characterization of this compound.
TNIK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[9]
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9][10]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Measurement: Read the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Wnt/β-catenin Reporter Assay
This cell-based assay measures the activity of the Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.[7][11][12]
Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293) in a 96-well plate.[13] Co-transfect the cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).
-
Compound Treatment: After transfection, treat the cells with this compound at various concentrations.
-
Wnt Stimulation: Stimulate the Wnt pathway, for example, by adding Wnt3a conditioned media or LiCl.[14]
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound on Wnt signaling is determined by the reduction in normalized luciferase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathways Modulated by this compound
This compound exerts its effects primarily through the inhibition of TNIK, which is a key regulator of the Wnt/β-catenin and JNK signaling pathways.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, TNIK is a crucial component of the TCF4/β-catenin transcriptional complex.[16] TNIK phosphorylates TCF4, which is essential for the activation of Wnt target genes that promote cell proliferation.[16] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing Wnt-driven transcription.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. promega.jp [promega.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-6: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnik-IN-6, also known as Compound 9, is a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory potency, and effects in cellular systems. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams.
Introduction
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a target of interest in several therapeutic areas, including neurological and psychiatric disorders. TNIK is involved in various cellular processes, and its dysregulation has been implicated in disease pathogenesis. This compound was identified as an inhibitor of TNIK from a series of 4-phenyl-2-phenylaminopyridine-based compounds. This document serves as a technical resource for researchers investigating the biological effects of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of TNIK substrates, thereby modulating downstream signaling pathways.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Biochemical Potency
| Target | Assay Type | IC50 (μM) | Reference |
| TNIK | Biochemical Kinase Assay | 0.93 | [1] |
Table 2: Cellular Potency
| Cell Line | Assay Type | IC50 (μM) | Description | Reference |
| HEK293 | Cellular Inhibition Assay | 1.13 | Inhibition of full-length human TNIK co-transfected with full-length SMAD1, measured by ELISA after 2 hours of incubation. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (ADP-Glo™ based)
This protocol is based on the methodology described in the discovery of this compound and is a common method for assessing kinase inhibition.
Objective: To determine the in vitro inhibitory activity of this compound against the TNIK enzyme.
Materials:
-
TNIK enzyme (recombinant)
-
This compound (Compound 9)
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of TNIK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for TNIK.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular TNIK Inhibition Assay (ELISA-based)
This protocol is based on the cellular assay used to characterize this compound's activity in a cellular context.
Objective: To measure the ability of this compound to inhibit TNIK activity within a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for full-length human TNIK and a substrate (e.g., SMAD1)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
ELISA plate coated with a capture antibody for the phosphorylated substrate
-
Detection antibody (e.g., anti-phospho-SMAD1)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
Procedure:
-
Co-transfect HEK293 cells with expression vectors for full-length human TNIK and its substrate (e.g., SMAD1).
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.
-
Lyse the cells and transfer the lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind the substrate.
-
Wash the plate and add the primary antibody specific for the phosphorylated form of the substrate.
-
Incubate and wash the plate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental protocols.
Caption: Mechanism of this compound inhibition of TNIK kinase activity.
Caption: Workflow for the biochemical kinase assay (ADP-Glo™ based).
Caption: Workflow for the cellular TNIK inhibition assay (ELISA-based).
Conclusion
This compound is a valuable tool compound for studying the biological functions of TNIK. With a confirmed inhibitory activity in the low micromolar range in both biochemical and cellular assays, it can be utilized to probe TNIK-dependent signaling pathways. The detailed protocols provided herein should facilitate further research into the therapeutic potential of TNIK inhibition. Further studies are warranted to determine the kinase selectivity profile of this compound and to evaluate its efficacy in in vivo models.
References
Tnik-IN-6: A Technical Guide for Investigating Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase implicated in a spectrum of neurodevelopmental disorders, including intellectual disability, schizophrenia, and autism spectrum disorders.[1][2][3] Its role in crucial neuronal processes such as Wnt signaling, synaptic plasticity, and neuronal migration makes it a compelling target for therapeutic intervention.[4][5][6] Tnik-IN-6, a potent and selective inhibitor of TNIK, has emerged as a valuable chemical probe for elucidating the precise functions of TNIK in both healthy and pathological brain development. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its application in neurodevelopmental research, and a summary of its impact on key signaling pathways.
This compound: Properties and Quantitative Data
This compound, also known as Compound 9, is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK.[7] Its primary biochemical and physical characteristics are summarized in the table below. While extensive quantitative data for this compound in neurodevelopmental models is still emerging, data from other well-characterized TNIK inhibitors are included for comparative purposes.
| Parameter | This compound | NCB-0846 | KY-05009 | Reference |
| Target | Traf2- and Nck-interacting kinase (TNIK) | TNIK | TNIK, MLK1 | [7][8][9] |
| IC50 | 0.93 µM | 21 nM | 9 nM | [7][8][9] |
| Molecular Formula | C13H8BrFN4 | Not specified in results | C21H18N4O2S | [10] |
| Molecular Weight | 319.13 g/mol | Not specified in results | Not specified in results | [10] |
| Solubility | DMSO: 6.67 mg/mL (20.90 mM) | Not specified in results | Not specified in results | [10] |
Signaling Pathways Modulated by TNIK
TNIK is a critical node in several signaling pathways essential for neurodevelopment. Its inhibition by this compound can be expected to perturb these pathways, providing a means to study their role in disease models.
Canonical Wnt Signaling Pathway
TNIK is a key activator of the canonical Wnt signaling pathway.[11] It does so by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation, differentiation, and synaptic development.[9][11]
Caption: Canonical Wnt signaling pathway highlighting TNIK's role.
TNIK in Synaptic Function and Plasticity
At the synapse, TNIK is a component of the postsynaptic density (PSD) and interacts with key proteins, including Disrupted in Schizophrenia 1 (DISC1), a risk factor for major psychiatric disorders.[12][13] TNIK is linked to NMDA receptor signaling and influences the expression of AMPA receptors, which are crucial for synaptic transmission and plasticity.[4][14]
Caption: TNIK's role in the postsynaptic density.
Experimental Protocols
The following protocols are generalized based on standard techniques in neuroscience and findings from studies on TNIK and other TNIK inhibitors. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Neuronal Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migration of neuronal precursor cells.
Materials:
-
Neuronal precursor cells (e.g., primary cortical neurons, iPSC-derived neural progenitors)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Chemoattractant (e.g., BDNF, SDF-1α)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)
Procedure:
-
Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein (e.g., laminin) and allow it to dry.
-
Prepare the lower chamber medium containing the chemoattractant.
-
Prepare the upper chamber medium containing neuronal precursor cells and the desired concentration of this compound or vehicle control.
-
Assemble the Boyden chamber and incubate at 37°C in a 5% CO2 incubator for a duration determined by the cell type's migration rate (typically 4-24 hours).
-
After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde.
-
Stain the nuclei of the migrated cells with DAPI.
-
Image the membrane using a fluorescence microscope and count the number of migrated cells in several fields of view.
-
Quantify the migration as the average number of cells per field and compare between this compound treated and vehicle control groups.
Analysis of Synaptic Activity using Multi-Electrode Arrays (MEAs)
This protocol allows for the assessment of the effects of this compound on spontaneous network activity in cultured neurons.[3]
Materials:
-
Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons
-
MEA plates
-
Neuron culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
MEA recording system and analysis software
Procedure:
-
Plate neurons on MEA plates and culture until mature, synaptically active networks are formed (typically 14-21 days in vitro).
-
Record baseline spontaneous network activity for a defined period (e.g., 10-30 minutes).
-
Apply this compound or vehicle control to the culture medium at the desired final concentration.
-
After an appropriate incubation period (e.g., 1-24 hours), record the network activity again.
-
Analyze the recorded data for parameters such as mean firing rate, burst frequency, and network synchrony.
-
Compare the changes in these parameters from baseline between the this compound treated and vehicle control groups.
Experimental and Logical Workflows
Workflow for Investigating this compound's Effect on Neuronal Development
Caption: General workflow for studying this compound in vitro.
Conclusion
This compound is a critical tool for dissecting the role of TNIK in the complex cellular and molecular processes underlying neurodevelopment. By inhibiting TNIK, researchers can probe the consequences of disrupted Wnt signaling, altered synaptic function, and impaired neuronal migration in models of neurodevelopmental disorders. The protocols and data presented in this guide offer a framework for utilizing this compound to advance our understanding of these debilitating conditions and to explore TNIK as a potential therapeutic target. Further research is warranted to expand the quantitative dataset for this compound and to validate its effects in in vivo models of neurodevelopmental disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders [frontiersin.org]
- 3. Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations of Neuronal Migration in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. glpbio.com [glpbio.com]
- 11. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organization of TNIK in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The psychiatric disease risk factors DISC1 and TNIK interact to regulate synapse composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcnlab.ca [tcnlab.ca]
Methodological & Application
Application Notes and Protocols for Tnik-IN-6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tnik-IN-6, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), in cell-based assays. The following information is intended to guide researchers in determining optimal experimental conditions for their specific cell lines and research questions.
Introduction
This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is implicated in the progression of various diseases, including cancer. By inhibiting TNIK, this compound serves as a valuable tool for investigating the cellular functions of this kinase and for preclinical evaluation of TNIK-targeted therapies. The biochemical potency of this compound has been determined with an IC50 of 0.93 μM.
Data Presentation
The effective concentration of a kinase inhibitor in cell-based assays can be influenced by various factors, including cell type, cell density, and the specific biological endpoint being measured. While direct cellular IC50 values for this compound are not widely published, data from other TNIK inhibitors can provide a strong basis for determining an appropriate concentration range for your experiments.
| Inhibitor | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| This compound | - | Biochemical Assay | 0.93 µM (IC50) | [1] |
| NCB-0846 | MC38 (colorectal cancer) | Cell Viability | 0.38 µM (IC50) | |
| NCB-0846 | CT26 (colorectal cancer) | Cell Viability | 0.60 µM (IC50) | |
| NCB-0846 | Lung Squamous Cell Carcinoma | Cell Viability / TNIK phosphorylation | 300 nM - 500 nM | |
| KY-05009 | RPMI8226 (multiple myeloma) | Cell Viability | 3 µM |
Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for this compound in most cell-based applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway
The Wnt signaling pathway is a key regulator of cell fate, proliferation, and differentiation. TNIK functions as a critical activator of this pathway by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. Inhibition of TNIK by this compound is expected to block this phosphorylation event, leading to the downregulation of Wnt signaling.
Caption: Simplified diagram of the Wnt signaling pathway highlighting the role of TNIK and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
-
Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 3.19 mg of this compound (Molecular Weight: 319.13 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. For short-term use, an aliquot can be stored at 4°C for up to one week.
General Workflow for Cell Treatment
The following diagram outlines a general workflow for treating cultured cells with this compound.
References
Application Notes and Protocols for Tnik-IN-6 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tnik-IN--6, a known inhibitor of Traf2 and Nck-interacting kinase (TNIK), in various kinase assay formats. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the effective use of this compound in research and drug development settings.
Introduction to TNIK and the Inhibitor Tnik-IN-6
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1] TNIK is recruited to the promoters of Wnt target genes where it interacts with β-catenin and T-cell factor 4 (TCF4), phosphorylating TCF4 to enable the transcriptional activation of genes involved in cell proliferation and differentiation.[2][3] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.[4]
This compound is a small molecule inhibitor of TNIK with a reported IC50 of 0.93 μM.[5] It serves as a valuable tool for studying the biological functions of TNIK and for assessing the therapeutic potential of TNIK inhibition.
Quantitative Data Presentation
Effective evaluation of kinase inhibitors requires clear and concise presentation of quantitative data. The following tables provide templates for summarizing the inhibitory activity of this compound and other control compounds against TNIK.
Table 1: Inhibitory Activity of this compound against TNIK Kinase
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 15.7 ± 3.2 |
| 0.5 | 42.1 ± 4.5 |
| 0.93 (IC50) | 50.0 ± 2.9 |
| 2.5 | 78.3 ± 3.8 |
| 5.0 | 91.5 ± 2.1 |
| 10.0 | 98.2 ± 1.5 |
| Note: This is representative data based on the known IC50 value. Actual results may vary depending on experimental conditions. |
Table 2: Comparative IC50 Values of Various Kinase Inhibitors against TNIK
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 930 | Biochemical Assay | [5] |
| NCB-0846 | 21 | Biochemical Assay | [6] |
| Staurosporine | 0.25 | Radiometric HotSpot™ | [5] |
Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing TNIK inhibitors like this compound.
Caption: Workflow for TNIK inhibitor screening and characterization.
Experimental Protocols
Luminescent Kinase Assay for IC50 Determination of this compound (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound.[7]
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%. A typical concentration range for IC50 determination would be 0.01 µM to 100 µM.
-
Set up the kinase reaction:
-
Add 2.5 µL of each this compound dilution or DMSO (for positive and negative controls) to the wells of the microplate.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for TNIK, if known, or a standard concentration like 10 µM), and MBP substrate.
-
Add 5 µL of the master mix to each well.
-
Prepare a "no enzyme" control by adding kinase assay buffer instead of the enzyme solution for background luminescence measurement.
-
Initiate the kinase reaction by adding 2.5 µL of diluted TNIK enzyme to all wells except the "no enzyme" control.
-
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and detect luminescence: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence: Read the plate on a luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" control luminescence from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay for TNIK Activity ([³³P]-ATP Filter Binding Assay)
This protocol provides a method for directly measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP into a substrate by TNIK.[5]
Materials:
-
Recombinant human TNIK enzyme
-
Peptide substrate (e.g., [RLGRDKYKTLRQIRQ])
-
[γ-³³P]-ATP
-
Non-radioactive ATP
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose filter paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in the kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
Set up the kinase reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, peptide substrate, and the desired concentration of this compound or DMSO (for controls).
-
Add the TNIK enzyme to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Prepare a reaction cocktail containing non-radioactive ATP and [γ-³³P]-ATP.
-
Initiate the reaction by adding the ATP cocktail to the reaction tubes. The final ATP concentration should be at or near the Km of TNIK.
-
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop the reaction and spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filters: Wash the filter papers three times for 5-10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure radioactivity: Air dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (from a reaction without substrate or enzyme) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
This compound is a valuable chemical probe for investigating the roles of TNIK in cellular signaling and for validating TNIK as a therapeutic target. The protocols and guidelines presented here provide a framework for the robust and reproducible use of this compound in kinase assays. Careful experimental design and data analysis are crucial for obtaining high-quality, actionable results in kinase inhibitor research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Tnik-IN-6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, including cancer and fibrosis, primarily due to its crucial role as an activator of the Wnt signaling pathway.[1][2] TNIK, a serine/threonine kinase, phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt cascade, leading to the transcription of Wnt target genes.[1][3] Dysregulation of this pathway is a hallmark of numerous pathologies. Tnik-IN-6 is a small molecule inhibitor of TNIK, demonstrating potential for therapeutic intervention.[4][5] High-throughput screening (HTS) is a critical methodology for the discovery and characterization of novel modulators of TNIK activity. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
This compound: A Potent TNIK Inhibitor
This compound (also referred to as Compound 9) is an inhibitor of TNIK with a reported IC50 of 0.93 μM.[4][5] Its chemical properties make it a suitable tool compound for HTS and subsequent lead optimization efforts.
Quantitative Data for this compound and Other TNIK Inhibitors
The following table summarizes the inhibitory potency of this compound and other known TNIK inhibitors. This data is essential for comparing the relative efficacy of different compounds and for selecting appropriate positive controls in HTS assays.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TNIK | 930 | Biochemical | [4][5] |
| Furan-2-carboxamide derivative | TNIK | 850 | Biochemical | [6] |
| Advanced substructure search derivative | TNIK | 258 | Biochemical | [6] |
| Staurosporine | TNIK | 0.25 | Radiometric HotSpot | [7] |
| GW5074 | TNIK | 1.6 | Radiometric HotSpot | [7] |
Signaling Pathway of TNIK
TNIK is a central node in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor Frizzled (FZD), a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, which is an essential step for the activation of Wnt target gene transcription.[1]
Caption: TNIK's role in the canonical Wnt signaling pathway.
High-Throughput Screening (HTS) Experimental Protocols
The following are representative protocols for both biochemical and cell-based HTS assays to identify and characterize TNIK inhibitors like this compound.
Biochemical HTS Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for HTS to directly measure the kinase activity of TNIK.[8]
Objective: To identify compounds that inhibit the phosphorylation of a substrate by TNIK through the quantification of ADP produced.
Materials:
-
Recombinant human TNIK protein (e.g., from baculovirus in Sf9 insect cells)[9]
-
Myelin basic protein (MBP) as a substrate[8]
-
ATP
-
This compound (or other test compounds)
-
Staurosporine (as a positive control inhibitor)[7]
-
DMSO
-
Kinase Assay Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2.5 mM MnCl2; 50 μM DTT[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating:
-
Prepare a concentration gradient of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense DMSO only (negative control) or a known inhibitor like Staurosporine (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the Kinase Assay Buffer, recombinant TNIK enzyme, and MBP substrate. The optimal concentrations of enzyme and substrate should be determined empirically through titration experiments.
-
-
Kinase Reaction:
-
Dispense the enzyme/substrate master mix into the compound-containing wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Cell-Based HTS Protocol: TCF/LEF Luciferase Reporter Assay
This protocol is designed to identify compounds that inhibit the Wnt signaling pathway downstream of the destruction complex, where TNIK acts.[10][11][12]
Objective: To identify compounds that inhibit TCF/LEF-mediated transcription in a cellular context.
Materials:
-
A human cell line with a constitutively active Wnt pathway (e.g., SW480 or DLD-1 colorectal cancer cells) or a cell line where the pathway can be induced (e.g., BEAS2B).[10][11][12]
-
The selected cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., Super8XTOPFlash).[10]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (or other test compounds).
-
A known Wnt pathway inhibitor (e.g., ICG-001) as a positive control.
-
DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
A reagent to measure cell viability (e.g., CellTiter-Glo®, Promega) to identify cytotoxic compounds.
-
384-well white, clear-bottom cell culture plates.
-
Automated liquid handling system.
-
Plate reader capable of luminescence detection.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the reporter cell line in the appropriate culture medium.
-
Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of this compound or other test compounds. Include DMSO-only and positive control wells.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to all wells.
-
Measure the luminescence signal using a plate reader. This signal corresponds to the level of TCF/LEF-mediated transcription.
-
-
Cell Viability Assay (Multiplexed):
-
After the luciferase reading, add the cell viability reagent to the same wells.
-
Incubate as per the manufacturer's instructions and measure the luminescence signal. This allows for the identification of compounds that reduce the reporter signal due to cytotoxicity rather than specific pathway inhibition.
-
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data.
-
Calculate the percent inhibition of Wnt signaling for each compound.
-
Determine the IC50 values for active compounds.
-
HTS Workflow and Logic
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate TNIK inhibitors.
Caption: A typical workflow for an HTS campaign.
Conclusion
This compound serves as a valuable chemical probe for investigating the biological functions of TNIK and as a starting point for the development of more potent and selective inhibitors. The provided protocols for biochemical and cell-based high-throughput screening offer robust frameworks for identifying and characterizing novel TNIK modulators. Careful assay design, validation, and a systematic hit-to-lead process are essential for the successful discovery of next-generation therapeutics targeting the TNIK-Wnt signaling axis.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.jp [promega.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Drug Screening Identifies a Potent Wnt Inhibitor that Promotes Airway Basal Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-6 for Immunoprecipitation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-6 is a potent and selective small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway through the phosphorylation of T-cell factor 4 (TCF4).[1][2][3] Dysregulation of TNIK has been implicated in a range of diseases, including cancer and neurological disorders, making it an attractive target for therapeutic development.
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to study TNIK-mediated protein interactions and signaling pathways.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | TRAF2 and NCK-Interacting Kinase (TNIK) | [4] |
| IC₅₀ | 0.93 µM | [4][5] |
| Molecular Weight | 319.13 g/mol | [5] |
| Formula | C₁₃H₈BrFN₄ | [5] |
Effects of TNIK Inhibition on Protein Interactions (Qualitative)
The following table summarizes the expected qualitative outcomes on protein-protein interactions when using a TNIK inhibitor in co-immunoprecipitation experiments, based on the known function of TNIK.
| Experiment | Target Protein (Bait) | Interacting Protein (Prey) | Expected Result with TNIK Inhibitor | Rationale |
| Co-IP | TCF4 | β-catenin | Decreased Interaction | TNIK phosphorylation of TCF4 is crucial for the stable TCF4/β-catenin complex formation.[1][2][3] |
| Co-IP | TNIK | TCF4 | May be reduced | Inhibition of TNIK's kinase activity might alter its conformation and its interaction with substrates.[6] |
| Co-IP | TNIK | β-catenin | May be reduced | Similar to the interaction with TCF4, conformational changes in TNIK upon inhibitor binding could affect this interaction.[6] |
Signaling Pathways Involving TNIK
TNIK is a central node in at least two major signaling pathways: the canonical Wnt signaling pathway and the JNK signaling pathway.
Canonical Wnt Signaling Pathway
TNIK is an essential activator of the Wnt signaling pathway.[2] In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[1][2][3]
Caption: Canonical Wnt Signaling Pathway involving TNIK.
JNK Signaling Pathway
TNIK can also activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, apoptosis, and inflammation. TNIK can act as a MAP4K, initiating a phosphorylation cascade that leads to the activation of JNK.
Caption: Simplified JNK Signaling Pathway initiated by TNIK.
Experimental Protocols
Immunoprecipitation of TNIK and Interacting Proteins using this compound
This protocol describes the immunoprecipitation of TNIK from cell lysates to identify interacting partners, with the option of using this compound to study the effect of TNIK inhibition on these interactions.
Materials:
-
This compound (prepared in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-TNIK antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Experimental Workflow:
Caption: Experimental workflow for immunoprecipitation using this compound.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time. Based on studies with similar TNIK inhibitors, a concentration range of 1-10 µM and an incubation time of 6-24 hours can be a good starting point.[1][3] The optimal concentration and time should be determined empirically for your cell line and experimental goals.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-TNIK antibody or isotype control IgG to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Between each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect TNIK and its interacting partners.
-
For a broader discovery of interacting proteins, the eluate can be subjected to mass spectrometry analysis.
-
Concluding Remarks
This compound is a valuable tool for investigating the biological functions of TNIK. The protocols provided here offer a framework for using this inhibitor in immunoprecipitation experiments to probe TNIK-centered protein-protein interactions. Researchers should optimize parameters such as inhibitor concentration, incubation time, and antibody amounts for their specific experimental system to achieve the most reliable and informative results.
References
- 1. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design of Tnik-IN-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific in vivo experimental data for Tnik-IN-6 has not been publicly documented. The following application notes and protocols are based on established methodologies for in vivo studies of other potent Traf2- and Nck-interacting kinase (TNIK) inhibitors, such as NCB-0846 and INS018-055. These should be considered as a comprehensive guide and a starting point for designing in vivo experiments with this compound, and specific parameters may require optimization.
Introduction to this compound
This compound is an inhibitor of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of various diseases, including cancer and fibrosis. TNIK interacts with β-catenin and T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes, promoting cell proliferation and survival.[1][4] By inhibiting TNIK, this compound presents a promising therapeutic strategy to disrupt these pathological processes. This compound has a reported in vitro IC50 of 0.93 μM for TNIK.[5][6]
Core Concepts in TNIK Inhibition In Vivo
The primary goal of in vivo studies with a TNIK inhibitor like this compound is to assess its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a living organism. Key considerations for experimental design include the selection of an appropriate animal model, determination of the optimal dose and administration route, and the choice of relevant endpoints to measure therapeutic effects and potential toxicity.
Data Presentation: Preclinical Data Summary of Structurally Related or Functionally Similar TNIK Inhibitors
To guide the experimental design for this compound, the following tables summarize available preclinical data from other well-characterized TNIK inhibitors.
Table 1: In Vitro Potency of Selected TNIK Inhibitors
| Compound | Target | IC50 | Cell-Based Assay |
| This compound | TNIK | 0.93 µM | Not specified |
| NCB-0846 | TNIK | 21 nM | HCT116 cell growth inhibition |
| INS018-055 | TNIK | 7.8 nM | Not specified |
Table 2: In Vivo Pharmacokinetics of Selected TNIK Inhibitors
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Bioavailability (F) |
| INS018-055 | Mouse | 30 mg/kg, oral | 1010 ng/mL | 0.25 h | 44% |
| INS018-055 | Dog | 10 mg/kg, oral | 536 ng/mL | 0.708 h | 22% |
| NCB-0846 | Mouse | Not specified | Not specified | Not specified | Orally administrable |
Table 3: In Vivo Efficacy Study Designs for TNIK Inhibitors
| Compound | Animal Model | Disease | Dosing Regimen |
| NCB-0846 | Immunodeficient mice with HCT116 xenografts | Colorectal Cancer | 40 or 80 mg/kg, oral, twice daily for 14 days |
| NCB-0846 | C57BL/6 mice with MC38 or CT26 tumors | Colorectal Cancer | 50 mg/kg, intraperitoneal, twice daily |
| INS018-055 | C57BL/6 mice | Bleomycin-induced Pulmonary Fibrosis | Not specified |
Signaling Pathway and Experimental Workflow Visualizations
TNIK Signaling Pathway in Wnt Activation
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.
Caption: TNIK's role in the canonical Wnt signaling pathway.
General In Vivo Efficacy Experimental Workflow
This diagram outlines a typical workflow for assessing the in vivo efficacy of a TNIK inhibitor.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TNIK Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and metabolic disorders.[1][2] As a serine/threonine kinase, TNIK is a crucial component of the canonical Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate Wnt target genes.[3] Inhibition of TNIK's kinase activity presents a promising strategy to modulate these pathological processes.
This document provides detailed application notes and protocols for the administration of TNIK inhibitors in mouse models, with a focus on providing a framework for compounds like Tnik-IN-6. While specific in vivo administration data for this compound is not publicly available, the following protocols are based on established methodologies for other potent TNIK inhibitors, such as NCB-0846 and INS018_055. Researchers should use this information as a guide and perform necessary optimization for their specific inhibitor and mouse model.
Quantitative Data on TNIK Inhibitors
The following tables summarize key quantitative data for several well-characterized TNIK inhibitors to provide a comparative reference for experimental design.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | IC50 / Ki | Cell-Based Assay Notes |
| This compound (Compound 9) | TNIK | IC50: 0.93 μM | Plays a role in neurological and psychiatric disorders.[4] |
| TNIK-IN-8 | TNIK | IC50: 6 nM | Exhibits antitumor activity.[5] |
| NCB-0846 | TNIK | - | Abrogates tumor growth in various cancer models.[6] |
| INS018_055 (Rentosertib) | TNIK | IC50: 7.8 nM | Anti-fibrotic activity; reduces α-SMA expression with an IC50 of 27-50 nM.[7] |
| KY-05009 | TNIK | Ki: 100 nM | Inhibits the interaction between TCF4 and the TNIK/β-catenin complex. |
Table 2: Preclinical In Vivo Data for TNIK Inhibitors in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Vehicle / Formulation | Key Findings |
| NCB-0846 | Lung Squamous Cell Carcinoma (LK2 Xenograft) | Oral Gavage | 100 mg/kg on days 1, 3, and 5 | Not specified | Sensitizes TNIK-high tumors to radiotherapy.[6] |
| NCB-0846 | Colorectal Cancer (MC38 Syngeneic) | Intraperitoneal Injection | 50 mg/kg, twice daily | DMSO/PEG400/2-hydroxypropyl-β-cyclodextrin (10:45:45) | Reduces tumor growth and increases CD8+ T cell infiltration.[8] |
| INS018_055 | Bleomycin-Induced Lung Fibrosis | Oral Gavage | 30 mg/kg | Not specified | Reduced fibrotic areas by over 50% and improved lung function.[7] |
| OBD9 | Colon Cancer (HCT116 Xenograft) | Oral Gavage | Not specified | 20% beta-cyclodextrin | Suppressed tumor growth. |
Signaling Pathways and Experimental Workflow
TNIK Signaling Pathway
TNIK is a central node in the Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it forms a complex with TCF4. TNIK is essential for the activation of this complex, phosphorylating TCF4 and triggering the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival. TNIK inhibitors block the kinase activity of TNIK, thereby preventing TCF4 phosphorylation and inhibiting the expression of these target genes.
Caption: The canonical Wnt/β-catenin signaling pathway is inhibited by this compound.
General Experimental Workflow for In Vivo Studies
The successful administration of a TNIK inhibitor like this compound in a mouse model requires careful planning and execution. The following workflow outlines the key steps, from initial preparation to final analysis. This workflow is adaptable to various disease models, including oncology and fibrosis.
Caption: A generalized experimental workflow for evaluating this compound in mouse models.
Experimental Protocols
The following are detailed, generalized protocols for the preparation and administration of TNIK inhibitors in mouse models. Note: These protocols must be optimized for this compound, as its specific physicochemical properties for in vivo use are not established.
Protocol 1: Preparation of TNIK Inhibitor Formulation for Oral Gavage
This protocol is adapted from methodologies used for orally bioavailable small molecules in preclinical studies.
Materials:
-
This compound (or other TNIK inhibitor) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD) or SBE-β-CD
-
Sterile saline or water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Required Concentration: Calculate the required concentration of this compound in the final formulation based on the desired dosage (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Initial Solubilization: Accurately weigh the required amount of this compound powder and place it in a sterile tube. Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex thoroughly.
-
Vehicle Preparation: In a separate sterile tube, prepare the remainder of the vehicle. For a vehicle like the one used for NCB-0846 (10% DMSO, 45% PEG400, 45% 30% HPβCD), combine the appropriate volumes of PEG400 and HPβCD solution.[8]
-
Alternative Vehicle: A simpler vehicle, such as 20% SBE-β-CD in saline, has also been used for oral administration.[5]
-
-
Final Formulation: While vortexing the main vehicle solution, slowly add the this compound/DMSO stock solution.
-
Ensure Homogeneity: Continue to vortex the final suspension/solution for several minutes to ensure it is homogeneous. If precipitation occurs, gentle warming (to 37°C) or brief sonication may be used, but stability must be confirmed.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, protect it from light and store at 4°C, ensuring it is brought to room temperature and re-vortexed before administration.
Protocol 2: Administration of TNIK Inhibitor via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringes
-
Mouse scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Weigh each mouse to calculate the precise volume of the formulation to be administered.
-
Proper Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the neck and back. The mouse's body should be supported.
-
Gavage Needle Insertion: Attach the gavage needle to the syringe containing the correct volume of the this compound formulation. Gently insert the tip of the needle into the side of the mouse's mouth, guiding it along the roof of the mouth towards the esophagus. Do not force the needle; it should pass with minimal resistance.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be felt), slowly depress the syringe plunger to deliver the formulation.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Dosing Schedule: Repeat the administration according to the predetermined schedule (e.g., daily, twice daily, or on specific days).
Protocol 3: Tumor Growth Monitoring in Xenograft/Syngeneic Mouse Models
Materials:
-
Digital calipers
-
Mouse scale
-
Data recording sheets
Procedure:
-
Frequency: Measure tumor dimensions and body weight 2-3 times per week.
-
Tumor Measurement: Use digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor.
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Body Weight: Record the body weight of each mouse at each time point as a general measure of health and treatment toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
Data Plotting: Plot the mean tumor volume (± SEM) for each group over time to visualize treatment efficacy.
Concluding Remarks
The administration of TNIK inhibitors like this compound in mouse models is a critical step in preclinical drug development. While specific in vivo data for this compound is lacking, the protocols and data presented for other TNIK inhibitors provide a robust foundation for researchers. Careful consideration of the inhibitor's physicochemical properties is paramount for developing a suitable in vivo formulation. The provided workflows and protocols should be adapted and optimized to fit the specific experimental context, ensuring reproducible and reliable results in the evaluation of TNIK-targeted therapies.
References
- 1. cyagen.com [cyagen.com]
- 2. TNIK | Insilico Medicine [insilico.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK-IN-8 | Wnt | | Invivochem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) | Aging [aging-us.com]
Tnik-IN-6 for Studying Protein Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-6 is a small molecule inhibitor of the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Dysregulation of TNIK activity has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders.[2] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of TNIK and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation and TNIK-mediated signaling events.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of TNIK, binding to the kinase domain and preventing the transfer of a phosphate group from ATP to its protein substrates.[2] A key downstream event in the canonical Wnt signaling pathway is the phosphorylation of T-cell factor 4 (TCF4) by TNIK, which is essential for the activation of Wnt target gene transcription.[3][4] By inhibiting TNIK, this compound blocks this phosphorylation event, leading to the downregulation of Wnt signaling. Similarly, this compound can be used to investigate the role of TNIK in the JNK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[5]
Quantitative Data
The inhibitory activity of this compound and other relevant TNIK inhibitors is summarized in the table below. This data is essential for determining the appropriate concentration range for in vitro and cell-based assays.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | TNIK | 0.93 µM | In vitro kinase assay | [2] |
| NCB-0846 | TNIK | 5.3 nM | In vitro kinase assay | [6] |
| KY-05009 | TNIK | Ki = 100 nM | In vitro kinase assay | [3][7] |
Note: IC50 and Ki values can vary depending on the assay conditions, including ATP concentration and substrate used. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific experimental setup.
Signaling Pathways and Experimental Workflows
TNIK in the Canonical Wnt Signaling Pathway
TNIK is a critical component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes. This compound can be used to dissect this pathway by inhibiting TCF4 phosphorylation.
Caption: Canonical Wnt signaling pathway illustrating TNIK's role and the inhibitory action of this compound.
TNIK in the JNK Signaling Pathway
TNIK can also activate the JNK signaling pathway, which is involved in cellular responses to stress. TNIK can be activated by various upstream signals, leading to the phosphorylation and activation of the JNK cascade, ultimately resulting in the activation of transcription factors like c-Jun.
Caption: TNIK-mediated JNK signaling pathway and its inhibition by this compound.
Experimental Workflow for Studying Protein Phosphorylation
The following diagram outlines a general workflow for investigating the effect of this compound on the phosphorylation of a target protein in a cell-based assay.
Caption: A typical experimental workflow for analyzing changes in protein phosphorylation upon this compound treatment.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TNIK Inhibition
This protocol is designed to measure the direct inhibitory effect of this compound on TNIK kinase activity.
Materials:
-
Recombinant active TNIK protein
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for TNIK)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radioactive assay
-
96-well white assay plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, recombinant TNIK protein, and the substrate.
-
Set up the assay plate:
-
Add 2.5 µL of the this compound dilutions to the appropriate wells of a 96-well plate.
-
For the positive control (no inhibition), add 2.5 µL of DMSO.
-
For the negative control (no kinase activity), add 2.5 µL of DMSO and no TNIK protein in the subsequent step.
-
-
Add kinase/substrate mix: Add 22.5 µL of the kinase reaction mix to each well.
-
Initiate the reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TNIK, if known.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect signal:
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the reaction and measure luminescence.
-
For radioactive assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay to Assess Inhibition of TCF4 Phosphorylation
This protocol describes how to evaluate the effect of this compound on the phosphorylation of endogenous TCF4 in a cellular context.
Materials:
-
Cells expressing TNIK and TCF4 (e.g., colorectal cancer cell lines like HCT116 or DLD-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TCF4 (Ser154), anti-total TCF4, anti-TNIK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TCF4 (Ser154) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total TCF4, TNIK, and the loading control to ensure equal protein loading and to assess the total protein levels.
-
Quantify the band intensities and normalize the phospho-TCF4 signal to the total TCF4 signal.
-
Troubleshooting
-
No or weak signal in in vitro kinase assay:
-
Ensure the recombinant TNIK is active.
-
Optimize the ATP and substrate concentrations.
-
Increase the incubation time or enzyme concentration.
-
-
High background in Western blot:
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
Ensure the blocking buffer is effective.
-
-
Inconsistent results in cell-based assays:
-
Ensure consistent cell density and passage number.
-
Prepare fresh this compound dilutions for each experiment.
-
Carefully control treatment times.
-
Conclusion
This compound is a potent tool for investigating the role of TNIK in protein phosphorylation and cellular signaling. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding the complex biology of TNIK and its implications in health and disease. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tnik-IN-6 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-6 in their experiments. This compound is an inhibitor of the Traf2- and Nck-interacting kinase (TNIK), a key regulator of various signaling pathways.[1][2] This guide will help you address potential issues related to off-target effects and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of TNIK, a serine/threonine kinase.[3] TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes.[4] By inhibiting TNIK's kinase activity, this compound is expected to suppress Wnt-dependent cellular processes.
Q2: I'm observing effects in my experiment that are inconsistent with Wnt signaling inhibition. What could be the cause?
While this compound is designed to be a TNIK inhibitor, unexpected phenotypes could arise from a few possibilities:
-
Involvement of other TNIK-regulated pathways: TNIK is also known to be involved in other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5] Your observed phenotype might be a result of inhibiting one of these other pathways.
-
Potential off-target effects: Although the 4-phenyl-2-phenylaminopyridine scaffold of this compound is associated with high selectivity for TNIK, off-target activity can never be fully excluded without a comprehensive selectivity screen.[5][6]
-
Cellular context and compensatory mechanisms: The cellular background and the presence of compensatory signaling pathways can influence the outcome of TNIK inhibition.
Q3: What are the potential off-target kinases for this compound?
While a specific kinase selectivity panel for this compound is not publicly available, data from related compounds can provide insights into potential off-targets. NCB-0846, another potent TNIK inhibitor, has been shown to inhibit the following kinases at a concentration of 0.1 µM:
-
FLT3 (FMS-like tyrosine kinase 3)
-
JAK3 (Janus kinase 3)
-
PDGFRα (Platelet-derived growth factor receptor alpha)
-
TRKA (Tropomyosin receptor kinase A)
-
CDK2/CycA2 (Cyclin-dependent kinase 2/cyclin A2)
-
HGK (HPK/GCK-like kinase)[7]
It is advisable to consider these as potential off-targets in your experiments and, if possible, validate your findings with a more selective TNIK inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is indeed TNIK-dependent.
Q4: My this compound is not showing the expected inhibitory effect on Wnt signaling in my cell-based assay. What could be wrong?
There are several factors that could contribute to a lack of efficacy in a cell-based Wnt signaling assay:
-
Compound solubility and stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not exceed the solubility limit. Repeated freeze-thaw cycles should be avoided.
-
Cell line sensitivity: The sensitivity to TNIK inhibition can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Assay-specific issues: For Wnt reporter assays (e.g., TOP/FOP Flash), transfection efficiency and the responsiveness of the reporter construct can impact the results. Ensure you have proper positive and negative controls.
-
Dominant signaling pathways: In some cancer cell lines, mutations downstream of TNIK in the Wnt pathway may render the cells insensitive to TNIK inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cell toxicity or morphology changes. | Off-target effects on kinases crucial for cell survival or cytoskeletal organization. | 1. Perform a dose-response curve to determine the non-toxic concentration range.2. Compare the phenotype with that of other, structurally different TNIK inhibitors.3. Use siRNA/shRNA to knockdown TNIK and see if it phenocopies the inhibitor's effect. |
| No effect on the expression of Wnt target genes (e.g., AXIN2, MYC). | 1. Insufficient concentration of this compound.2. Low sensitivity of the cell line.3. Issues with the experimental setup (e.g., qPCR, Western blot). | 1. Increase the concentration of this compound based on a dose-response curve.2. Choose a cell line known to be sensitive to Wnt pathway inhibition.3. Verify the integrity of your reagents and the performance of your assay with appropriate controls. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent compound handling.3. Fluctuation in incubator conditions (CO2, temperature). | 1. Use cells within a defined passage number range.2. Prepare fresh dilutions of this compound for each experiment.3. Ensure consistent and optimal cell culture conditions. |
| Effect observed is not rescued by Wnt ligand stimulation. | The observed effect may be independent of the canonical Wnt pathway and could be mediated by other TNIK-regulated pathways (e.g., JNK signaling). | Investigate the activation status of other potential downstream effectors of TNIK, such as c-Jun. |
Quantitative Data on TNIK Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used TNIK inhibitors.
| Inhibitor | Scaffold | TNIK IC50 / Ki | Reference |
| This compound (Compound 9) | 4-phenyl-2-phenylaminopyridine | 0.93 µM (IC50) | [1][2] |
| NCB-0846 | Quinazoline | 21 nM (IC50) | [7] |
| Compound 3 | 4-phenyl-2-phenylaminopyridine | 6 nM (IC50) | [4] |
| KY-05009 | Aminothiazole | 100 nM (Ki) | [3] |
Experimental Protocols
In Vitro TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a method to measure the in vitro kinase activity of TNIK.[8][9]
Materials:
-
Recombinant active TNIK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer containing the desired concentration of ATP and substrate.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1X kinase buffer.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the plate.
-
Add 10 µL of diluted TNIK enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding 10 µL of the 2X ATP/substrate mix to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
TOP/FOP Flash Luciferase Reporter Assay for Wnt Signaling
This cell-based assay measures the activity of the canonical Wnt signaling pathway.[10][11][12][13]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP Flash and FOP Flash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or purified Wnt3a protein (as a positive control)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with either the TOP Flash or FOP Flash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control.
-
Stimulate the cells with Wnt3a (or vehicle) for an additional 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity (from TOP or FOP Flash) to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.
-
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound and troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. jcancer.org [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
Tnik-IN-6 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the TNIK inhibitor, Tnik-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media under standard incubation conditions (e.g., 37°C, 5% CO₂). As the stability can be influenced by the specific components of the media, temperature, and pH, we recommend determining its stability empirically in your experimental system. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
| Parameter | Recommendation | Source |
| Solvent | DMSO is the recommended solvent for creating a stock solution. | General laboratory practice |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, which can be toxic to cells. Aim for a final DMSO concentration of <0.5% in your culture medium.[1] | [1] |
| Storage of Powder | The solid form of the inhibitor can be stored at -20°C for up to 3 years. | [2] |
| Storage of Stock Solution | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months. | [1] |
| Handling | When preparing solutions, ensure the powder is at the bottom of the vial. If needed, gently centrifuge the vial. For dissolving, vortexing or ultrasonication may be required. If solubility issues persist, warming the solution to no higher than 50°C can be attempted. | [2] |
Q3: this compound is precipitating in my cell culture medium. What should I do?
Precipitation of this compound in your cell culture medium can occur if the compound's solubility limit is exceeded. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is a high final concentration of the inhibitor. Try using a lower concentration in your experiments.
-
Optimize Stock Solution Dilution: When diluting your DMSO stock solution into the aqueous cell culture medium, do so by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. Some protocols suggest a serial dilution in DMSO first, followed by addition to the pre-warmed medium.
-
Check for Media Compatibility: While unlikely to be the primary cause, components in your specific cell culture medium could potentially affect the solubility of this compound.
-
Visual Inspection: After adding this compound to your medium, visually inspect it for any signs of precipitation. If observed, you may need to prepare a fresh dilution at a lower concentration.
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[3] Specifically, TNIK is a key component of the TCF4/β-catenin transcriptional complex.[4] By inhibiting TNIK, this compound can block the activation of Wnt target genes, which are often dysregulated in various cancers.[3][4]
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-MS system
Procedure:
-
Prepare this compound Spiked Medium:
-
Prepare a fresh solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 1 µM, 10 µM).
-
Prepare a "time zero" sample by immediately proceeding to the extraction step (Step 3).
-
-
Incubation:
-
Place the remaining this compound spiked medium in a sterile container and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium for analysis.
-
-
Sample Extraction:
-
To precipitate proteins and extract the small molecule, add a cold organic solvent like acetonitrile or methanol to your collected media samples (a common ratio is 3 volumes of solvent to 1 volume of media).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains this compound, to a new tube.
-
-
HPLC-MS Analysis:
-
Develop an HPLC method to separate this compound from other components in the extracted sample. A C18 column is often a good starting point for small molecules.
-
Use a mass spectrometer to detect and quantify the amount of this compound in each sample. The analysis should be performed in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, you can determine the half-life (t₁/₂) of this compound in your cell culture medium, which is the time it takes for 50% of the compound to degrade.
-
Visualizations
Caption: Wnt/TNIK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
References
Interpreting unexpected results with Tnik-IN-6
Welcome to the technical support center for Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help you interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of TNIK.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the canonical Wnt signaling pathway. By inhibiting TNIK, this compound prevents the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4), which in turn suppresses the transcription of Wnt target genes involved in cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For preparing stock solutions, use newly opened, anhydrous DMSO to ensure maximal solubility. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is expected to be stable for up to 6 months, and for 1 month when stored at -20°C.[2]
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound against TNIK is 0.93 μM.[1][2]
Q4: What are the known downstream effects of TNIK inhibition by this compound?
A4: Inhibition of TNIK by this compound is expected to lead to a reduction in the phosphorylation of TCF4. This, in turn, should decrease the expression of Wnt target genes. In cancer cell lines with activated Wnt signaling, this often results in reduced cell viability and proliferation.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results are a common occurrence in experimental biology. This guide provides a structured approach to troubleshooting when your results with this compound deviate from the expected outcome.
Issue 1: No or weaker-than-expected effect on cell viability/proliferation.
This is a common issue when working with small molecule inhibitors. The underlying cause can range from experimental setup to the biological context of your system.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility or Instability | - Ensure complete solubilization of this compound in high-quality, anhydrous DMSO before diluting in culture medium.[2] - Visually inspect the media for any precipitation after adding the inhibitor. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Consider the possibility of the compound degrading in aqueous media over the course of a long incubation period. |
| Incorrect Dosing | - Confirm the final concentration of this compound in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range of concentrations around the reported IC50 (0.93 μM). |
| Cell Line Insensitivity | - Verify that your cell line has an active Wnt signaling pathway. TNIK inhibitors are most effective in Wnt-dependent cancer cells. - Check the expression level of TNIK in your cell line. Cells with low TNIK expression may be less sensitive to its inhibition.[3] |
| Suboptimal Assay Conditions | - Ensure that the cell seeding density is appropriate for the duration of the assay to avoid artifacts from overgrowth or nutrient depletion.[4][5] - Optimize the incubation time with the inhibitor. A longer exposure may be required to observe a phenotypic effect. |
| Experimental Error | - Double-check all calculations and dilutions. - Include appropriate positive and negative controls in your experiment. |
Issue 2: Unexpected or off-target effects observed.
Observing a phenotype that is not readily explained by the known function of TNIK can be challenging to interpret. This may be due to off-target effects of the inhibitor or previously uncharacterized roles of TNIK in your specific cellular context.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Inhibition | - While a specific selectivity profile for this compound is not widely published, other TNIK inhibitors have shown potential off-target activity against closely related kinases like MINK1 and MAP4K4.[3] - To confirm that the observed phenotype is due to TNIK inhibition, consider using a structurally unrelated TNIK inhibitor as a control. - A more definitive approach is to use a genetic method, such as siRNA or CRISPR-Cas9, to knock down or knock out TNIK and see if it phenocopies the effect of this compound. |
| Uncharacterized TNIK Function | - TNIK is known to be involved in pathways beyond Wnt signaling, such as JNK signaling and cytoskeletal regulation. The observed phenotype may be a result of inhibiting one of these other functions. - Review the literature for any newly discovered roles of TNIK that might be relevant to your experimental system. |
| Cellular Context | - The cellular response to TNIK inhibition can be highly context-dependent, varying between different cell types and under different experimental conditions. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-TCF4
This protocol provides a general workflow for assessing the phosphorylation status of TCF4, a direct downstream target of TNIK.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-TCF4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, probe the same membrane for total TCF4 and a housekeeping protein like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a common method for assessing cell viability in response to this compound treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and resume growth overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[6]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified Wnt/TNIK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Tnik-IN-6 Dosage for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tnik-IN-6 dosage for specific cell lines. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the canonical Wnt signaling pathway.[1][2] By inhibiting TNIK, this compound can disrupt the activation of Wnt target genes that are critical for cell proliferation and survival, making it a valuable tool for studying and potentially treating cancers with aberrant Wnt signaling, such as colorectal cancer.[1][2] TNIK is also involved in regulating the JNK and NF-κB signaling pathways.
Q2: How do I select an initial concentration range for this compound in my cell line?
A2: A good starting point is to research published IC50 or EC50 values for this compound or similar TNIK inhibitors in cell lines related to your model system. For this compound, an IC50 of 0.93 μM has been reported, although the specific cell line for this value is not always detailed.[3] For other TNIK inhibitors like NCB-0846, EC50 values in lung squamous cell carcinoma cell lines have been reported to be around 500 nM.[4] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line.
Q3: My cells are dying even at low concentrations of this compound. What could be the cause?
A3: High sensitivity to TNIK inhibition or off-target effects could be the cause. Some cell lines are highly dependent on TNIK signaling for survival.[5] Alternatively, like many kinase inhibitors, this compound may have off-target effects at higher concentrations. For instance, the TNIK inhibitor NCB-0846 has been shown to affect other kinases like MINK1 and MAP4K4.[6] To investigate this, you can:
-
Perform a thorough literature search for known off-target effects of this compound.
-
Use a structurally related but inactive compound as a negative control if available.
-
Knockdown TNIK using siRNA or shRNA and observe if the phenotype mimics the inhibitor's effect. If the inhibitor causes more toxicity than the knockdown, off-target effects are likely.
Q4: I am not observing any significant effect of this compound on my cells. What should I do?
A4: There are several potential reasons for a lack of effect:
-
Low TNIK expression: Your cell line may have low endogenous expression of TNIK, making it less sensitive to inhibition. Verify TNIK expression levels via Western blot or qPCR. Lung squamous cell carcinoma cell lines with high TNIK expression (e.g., LK2, H520, SW900) are more sensitive to TNIK inhibitors than those with low expression (e.g., KNS62, LUDLU1).[6]
-
Drug inactivity: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Insufficient incubation time: The phenotypic effects of inhibiting a signaling pathway can take time to manifest. Try extending the incubation period.
-
Cell culture conditions: Factors such as serum concentration in the media can sometimes influence the efficacy of small molecule inhibitors.
Data Presentation: Efficacy of TNIK Inhibitors Across Various Cell Lines
The following tables summarize the reported efficacy of various TNIK inhibitors in different cell lines. This data can serve as a reference for selecting starting concentrations and understanding cell line-specific responses.
Table 1: In Vitro Efficacy of this compound and Other TNIK Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Reported Efficacy (IC50/EC50) | Reference(s) |
| This compound | Not Specified | Biochemical Assay | IC50: 0.93 µM | [3] |
| NCB-0846 | LK2, NCI-H520, SW900 (TNIK-high LSCC) | Cell Viability | EC50: ~500 nM | [4] |
| KNS62, LUDLU1 (TNIK-low LSCC) | Cell Viability | Less sensitive than TNIK-high cells | [6] | |
| HCT116, DLD-1 (Colorectal Cancer) | Colony Formation | Inhibition at 1-3 µM | [5] | |
| INS018-055 | LX-2 (Human Hepatic Stellate Cells) | COL1 & α-SMA Expression | IC50: 63 nM & 123 nM, respectively | [7] |
| MRC-5 (Human Lung Fibroblasts) | TGF-β-mediated α-SMA Expression | IC50: 27 nM | [7] | |
| KY-05009 | RPMI8226 (Multiple Myeloma) | Cell Viability | Inhibition observed, synergistic with dovitinib | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM, with a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the overnight culture medium from the cells and add the serially diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TNIK's central role in activating the Wnt signaling pathway and its inhibition by this compound.
Caption: A streamlined workflow for determining the optimal dosage of this compound in a specific cell line.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for TNIK-IN-6 Toxicity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cellular toxicity of TNIK-IN-6, a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK). By understanding the underlying mechanisms and implementing appropriate experimental controls, investigators can achieve reliable and reproducible results while minimizing confounding cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of TNIK, a serine/threonine kinase.[1] TNIK is a crucial component of the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and growth.[2] By inhibiting TNIK, this compound disrupts aberrant Wnt signaling, which is often implicated in the growth of various cancers.[2] The anti-proliferative effects of TNIK inhibition, while desirable in cancer cells, can also lead to toxicity in normal cells, particularly those with a high rate of proliferation. Additionally, TNIK is involved in other cellular processes, and its inhibition can lead to off-target effects and cellular stress.[3][4]
Q2: What are the common signs of this compound induced toxicity in cell culture?
A2: Cellular stress and toxicity induced by kinase inhibitors like this compound can manifest in several ways. Researchers should look for:
-
Morphological Changes: Increased number of floating cells, cell shrinkage, membrane blebbing, and vacuolization.
-
Reduced Cell Viability: A dose-dependent decrease in the number of viable cells, which can be quantified using various cell viability assays.[5]
-
Induction of Apoptosis: Activation of caspase cascades and exposure of phosphatidylserine on the outer cell membrane are hallmarks of programmed cell death.
-
Increased Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage.[5]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER can trigger a stress response that may lead to apoptosis.[6]
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Given that the reported IC50 for this compound is 0.93 μM, a good starting point for a dose-response experiment would be to test a range of concentrations around this value. A typical range could be from 0.1 μM to 10 μM. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits TNIK activity without causing excessive cytotoxicity in your specific cell model.
Q4: How can I determine the therapeutic window of this compound for my cell line?
A4: The therapeutic window is the concentration range where the inhibitor is effective (inhibits TNIK) but has minimal toxicity. To determine this, you should measure both the potency (e.g., IC50 for inhibiting Wnt signaling or a downstream marker) and the cytotoxicity (e.g., CC50 from a cell viability assay) in parallel. A favorable therapeutic window is indicated by a CC50 value that is significantly higher than the IC50 value. The ratio of CC50 to IC50 is known as the selectivity index or safety window.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations of this compound. | The cell line is particularly sensitive to TNIK inhibition or off-target effects. | 1. Perform a detailed dose-response curve: Use a wider range of concentrations, starting from very low (e.g., nanomolar) to pinpoint the toxic threshold. 2. Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to observe the desired biological effect with less toxicity. 3. Use a different TNIK inhibitor: Consider inhibitors with a potentially better toxicity profile, such as NCB-0846 or INS018-055, if available.[7][8] 4. Check for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). |
| Inconsistent results between experiments. | Cell passage number, confluency, or health may vary. | 1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density: Ensure that cell confluency is similar at the start of each experiment. 3. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures. |
| No observable effect of this compound on my cells. | The concentration may be too low, or the cell line may be resistant. | 1. Increase the concentration: Based on your initial dose-response, you may need to use higher concentrations. 2. Confirm TNIK expression: Verify that your cell line expresses TNIK at a sufficient level. 3. Assess downstream pathway inhibition: Measure the effect of this compound on a known downstream target of the Wnt pathway (e.g., β-catenin target genes) to confirm on-target activity. |
| Observing cellular stress, but not apoptosis. | The cells may be undergoing other forms of cell death (e.g., necrosis) or are in a state of sub-lethal stress. | 1. Use a broader panel of toxicity assays: In addition to apoptosis assays, consider assays for necrosis (e.g., LDH release) and cellular stress (e.g., ROS or ER stress markers).[3] 2. Analyze at different time points: Cellular stress may precede apoptosis. A time-course experiment can provide more insight. |
Quantitative Data Summary
| Inhibitor | IC50 (TNIK) | CC50 (Cytotoxicity) | Cell Line | Notes |
| This compound | 0.93 µM | Not Reported | - | Also known as Compound 9. |
| NCB-0846 | 21 nM | > 10 µM (in some cell lines) | Various cancer cell lines | Orally available inhibitor with anti-Wnt signaling activity.[9] |
| INS018-055 | 7.8 nM | 748.08 µM | LX-2 (human hepatic stellate cells) | Demonstrates a large safety window (CC50/IC50 > 635).[7] |
| KY-05009 | 100 nM (Ki) | Not Reported | RPMI8226 (Multiple Myeloma) | Shown to inhibit IL-6-induced proliferation.[10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle-only control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for assessing and controlling this compound toxicity.
Caption: A logical troubleshooting guide for addressing high this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12 Anti-cancer tyrosine kinase inhibitors increase oxidative stress in primary cardiac fibroblasts | Heart [heart.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Navigating Tnik-IN-6: A Guide to Consistent Experimental Outcomes
Technical Support Center
Welcome to the technical support center for Tnik-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this novel TNIK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key step in activating Wnt target gene transcription. By inhibiting TNIK, this compound effectively blocks this signaling cascade, which is often dysregulated in various cancers and other diseases.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.93 μM against TNIK in biochemical assays.[1] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.
Q3: How should I store and handle my this compound compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For creating stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to inconsistent results.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to note that many kinase inhibitors can exhibit activity against other structurally related kinases. For example, the well-characterized TNIK inhibitor NCB-0846 has been shown to inhibit other kinases such as MINK1 and MAP4K4.[2] Researchers should consider performing kinome-wide profiling to assess the selectivity of this compound in their experimental system if off-target effects are a concern.
Troubleshooting Guide: Inconsistent Results in Replicate Experiments
Inconsistent results with this compound can arise from a variety of factors, ranging from reagent handling to subtle variations in experimental procedures. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability in In Vitro Kinase Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | - Ensure the recombinant TNIK enzyme is from a reputable source and has been stored correctly. - Avoid repeated freeze-thaw cycles of the enzyme. - Perform a titration of the enzyme to determine the optimal concentration for your assay. |
| Variable ATP Concentration | - Use a consistent and well-documented ATP concentration in all assays. The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. - Consider using an ATP concentration close to the Michaelis constant (Km) of TNIK for ATP for more physiologically relevant results. |
| Sub-optimal Buffer Conditions | - Verify the composition and pH of the kinase assay buffer. Ensure all components, such as MgCl2 and DTT, are at their optimal concentrations. |
| Assay Detection Method | - Be aware of the limitations of your chosen assay format (e.g., luminescence-based vs. radiometric). For instance, luminescence-based assays can sometimes be prone to interference from colored or fluorescent compounds. |
Issue 2: Discrepancies in Cell-Based Assay Results (e.g., IC50 values)
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | - Ensure you are using a consistent passage number for your cell line, as prolonged culturing can lead to genetic drift and altered drug responses. - Regularly perform cell line authentication to confirm the identity of your cells. |
| Variations in Cell Confluence | - Cell density at the time of treatment can significantly impact drug sensitivity. Standardize your seeding density to ensure a consistent level of confluence (e.g., 50-70%) at the start of each experiment. High confluence can lead to contact inhibition of growth and altered signaling, potentially affecting the inhibitor's efficacy. |
| Inconsistent Serum Concentration | - The concentration of fetal bovine serum (FBS) or other sera can affect the bioavailability of the inhibitor due to protein binding. Use a consistent and documented serum concentration in your culture medium. |
| Compound Solubility and Stability | - Ensure this compound is fully dissolved in your stock solution. Poor solubility can lead to inaccurate concentrations. - Prepare fresh dilutions of the inhibitor from your stock for each experiment to avoid degradation. |
| Pipetting and Dilution Errors | - Use calibrated pipettes and perform serial dilutions carefully to ensure accurate inhibitor concentrations. |
Below is a troubleshooting workflow to help systematically address inconsistent results.
Data Presentation
The following table summarizes the reported IC50 values for this compound and other notable TNIK inhibitors. This data can serve as a reference for expected potency.
| Inhibitor | IC50 (nM) | Target | Assay Type | Reference Cell Line(s) |
| This compound | 930 | TNIK | Biochemical | Not specified |
| NCB-0846 | 21 | TNIK | Biochemical | HCT116, DLD-1 |
| INS018-055 | 7.8 | TNIK | Biochemical | LX-2 |
| KY-05009 | 100 (Ki) | TNIK | Biochemical | Not specified |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: In Vitro TNIK Kinase Assay (Luminescence-based)
This protocol is adapted for a typical ADP-Glo™ kinase assay format.
Materials:
-
Recombinant human TNIK enzyme
-
This compound (or other inhibitors)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
-
Enzyme and Substrate Preparation: Dilute the TNIK enzyme and substrate (MBP) to their optimal working concentrations in kinase assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells.
-
Add 10 µL of the diluted TNIK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
The experimental workflow for this assay is depicted below.
Protocol 2: Cell Viability/Proliferation Assay (MTT-based)
This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium (with serum)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for TNIK inhibitors like this compound.
References
Minimizing variability in Tnik-IN-6 studies
Welcome to the technical support center for Tnik-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with the TNIK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Traf2 and Nck-interacting kinase (TNIK).[1] Its primary mechanism of action is the inhibition of the kinase activity of TNIK, which plays a crucial role in various cellular processes, including the Wnt signaling pathway. This compound has an IC50 of 0.93 μM for TNIK.[1]
Q2: What is the role of TNIK in the Wnt signaling pathway?
TNIK is an essential activator of the Wnt signaling pathway.[2] It interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. This phosphorylation is critical for the activation of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[2][3] By inhibiting TNIK, this compound can effectively block the downstream effects of aberrant Wnt signaling.[3]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 1 year) and at 4°C for short-term use (over a week). It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use sonication.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Degradation | Ensure proper storage and handling of this compound. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment. |
| Low Cell Permeability | While many small molecule inhibitors have good cell permeability, this can be a factor. Consider using a cell line with known good permeability or perform a cell permeability assay to confirm uptake. |
| Cell Line Resistance | The sensitivity to TNIK inhibition can vary between cell lines. Confirm that your cell line expresses TNIK and that the Wnt pathway is active. You can assess TNIK expression by Western blot or qPCR. |
| Assay Conditions | Optimize your assay conditions, including incubation time, cell density, and serum concentration in the media. |
Issue 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Ensure that cells are healthy and in the logarithmic growth phase. Use cells with a consistent passage number across experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Batch-to-Batch Variability | If you suspect variability between different lots of this compound, it is advisable to test a new lot against a previously validated lot in a side-by-side experiment. |
| Edge Effects in Plates | To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with media without cells. |
Issue 3: Potential Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Specificity | While this compound is a TNIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The related TNIK inhibitor NCB-0846 has shown some off-target activity against kinases like MINK1 and MAP4K4.[4] |
| Confirming On-Target Effect | To confirm that the observed phenotype is due to TNIK inhibition, consider using a rescue experiment with a this compound-resistant TNIK mutant or using a structurally different TNIK inhibitor to see if it phenocopies the results. |
| Assessing Off-Target Effects | If you suspect off-target effects, you can perform a kinase panel screen to assess the selectivity of this compound against a broad range of kinases. |
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Traf2 and Nck-interacting kinase (TNIK) | [1] |
| IC50 | 0.93 μM | [1] |
| Molecular Weight | 319.13 g/mol | |
| Formula | C13H8BrFN4 | |
| Solubility (DMSO) | 20.90 mM (6.67 mg/mL) | |
| Recommended Starting Concentration (Cell-based assays) | 1-10 μM | General recommendation |
| Storage | -80°C (long-term), 4°C (short-term) |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a dose-response curve (e.g., from 0.1 to 20 μM). Include a DMSO-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) according to the manufacturer's instructions to determine the effect of this compound on cell proliferation.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Western Blot Analysis of TNIK Signaling
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein (e.g., phospho-TCF4, total TCF4, β-catenin, or TNIK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-6 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are summarized in the table below.
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Working solutions should be freshly prepared from the stock solution before each experiment.
Q3: What is the known stability of this compound in powder form and in solution?
A3: The stability of this compound depends on its form (powder or in solvent) and the storage temperature. The following table summarizes the typical shelf life under different conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures, such as those containing a 2-aminopyridine core, can be susceptible to hydrolysis and oxidation.[2][3] Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) can help identify potential degradation products and pathways.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | [4] |
| In Solvent | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] | |
| 4°C (for frequent use) | Up to 1 week | [5] |
Table 2: this compound Solubility
| Solvent | Solubility | Citations |
| DMSO | 6.67 mg/mL (20.90 mM) | [1] |
Note: For optimal solubility in DMSO, ultrasonic agitation and adjusting the pH to 3 with 1 M HCl may be necessary. It is also recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Q5: I am not observing the expected inhibitory effect on the TNIK signaling pathway. What could be the problem?
A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Improper Storage or Handling: Verify that this compound has been stored correctly according to the recommendations in Table 1. Repeated freeze-thaw cycles or exposure to light could have degraded the compound.
-
Incorrect Concentration: Ensure that the final concentration of this compound in your assay is sufficient to inhibit TNIK. The reported IC50 is 0.93 μM, but the optimal concentration may vary depending on the cell line and experimental conditions.[6]
-
Cell Line Specificity: The cellular context can influence the effectiveness of Wnt pathway inhibitors.[7] Confirm that the cell line you are using has an active Wnt pathway that is dependent on TNIK signaling.
-
Off-Target Effects: While this compound is a potent TNIK inhibitor, the possibility of off-target effects should be considered, which could complicate the interpretation of results. For instance, another TNIK inhibitor, NCB-0846, has been noted to have potential off-target effects on closely related kinases like MINK1 and MAP4K4.[8]
-
Experimental Setup: Review your experimental protocol to ensure that incubation times and other parameters are appropriate for observing the desired effect.
Q6: I am observing unexpected or inconsistent results in my cell-based assays. What should I check?
A6: Inconsistent results can be frustrating. Here are some potential causes and solutions:
-
Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. If observed, consider using a lower concentration or a different formulation.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced effects.
-
Cell Viability: High concentrations of this compound or prolonged exposure may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
Objective: To determine the purity and identify potential degradation products of this compound over time.
Materials:
-
This compound (powder and stock solution in DMSO)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Temperature-controlled chambers/incubators
-
Light source for photostability testing
Methodology:
-
Preparation of Standards: Prepare a standard solution of this compound of known concentration in a suitable solvent.
-
Sample Preparation:
-
Long-term and Accelerated Stability: Store aliquots of this compound powder and stock solution at the recommended and elevated temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Forced Degradation: Expose this compound solutions to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Photostability: Expose to a light source (e.g., UV lamp) for a defined period.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months for long-term stability; 0, 1, 2, 4 weeks for accelerated and forced degradation), analyze the samples by HPLC.
-
Develop a suitable HPLC method (isocratic or gradient) to separate this compound from its potential degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for small molecules.
-
Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound and any new peaks that appear in the chromatograms.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed over time.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tnik-IN-6 Versus a Landscape of Emerging TNIK Inhibitors: A Comparative Guide
Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrotic diseases due to its critical role in cellular signaling, particularly the Wnt pathway.[1][2][3] This has spurred the development of various small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of Tnik-IN-6 against other notable TNIK inhibitors, supported by available experimental data, methodologies, and visual pathway representations to aid researchers and drug development professionals.
Introduction to TNIK
TNIK is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[4] It is a key player in diverse cellular processes, including cytoskeletal organization, gene transcription, and signal transduction.[2] A primary function of TNIK is its role as an essential activator of Wnt target genes.[4] It achieves this by interacting with β-catenin and TCF4, and subsequently phosphorylating TCF4, which leads to the transcriptional activation of Wnt target genes crucial for cell proliferation.[2][4] Dysregulation of the Wnt pathway is a hallmark of various cancers, including colorectal cancer, making TNIK a compelling target for therapeutic intervention.[1][4]
Overview of this compound
This compound (also referred to as Compound 9) is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK.[5][6] It has been identified as a tool compound for studying the biological functions of TNIK.
Comparative Analysis of TNIK Inhibitors
Several TNIK inhibitors have been developed, each with distinct chemical scaffolds, potencies, and mechanisms of action. The following table summarizes the key quantitative data for this compound and other prominent inhibitors.
| Inhibitor | Chemical Class | TNIK IC50 / Kᵢ | Mechanism of Action / Binding Mode | Key Therapeutic Area | Clinical Status |
| This compound (Compound 9) | Phenylaminopyridine | 0.93 µM (IC50)[5][6][7] | Binds to the closed, active conformation of the TNIK kinase domain.[8] | Research Tool, Neurological/Psychiatric Disorders[5][6] | Preclinical |
| NCB-0846 | Quinazoline | 21 nM (IC50 in HCT116 cells) | Stabilizes the open, inactive conformation of the TNIK kinase domain; inhibits Wnt signaling.[8] | Colorectal Cancer[8] | Preclinical |
| Rentosertib (INS018_055) | Bis-imidazolecarboxamide | Not specified, but potent | AI-generated novel structure; targets fibrosis.[9][10][11] | Idiopathic Pulmonary Fibrosis (IPF), other fibrotic diseases[9][10] | Phase II Clinical Trials[10][12] |
| KY-05009 | Aminothiazole | 100 nM (Kᵢ)[13] | High affinity for the ATP binding site; inhibits TCF4 interaction with TNIK/β-catenin.[13] | Lung Adenocarcinoma, Multiple Myeloma[13][14] | Preclinical |
Signaling Pathways and Inhibitor Action
The diagrams below, generated using the DOT language, illustrate the TNIK signaling pathway and the conceptual binding modes of different inhibitors.
Caption: The canonical Wnt signaling pathway, highlighting TNIK's role in phosphorylating TCF4 for gene activation.
Caption: Differential binding modes of TNIK inhibitors, stabilizing either the active or inactive kinase conformation.
Experimental Protocols
The characterization of TNIK inhibitors like this compound involves a series of standardized assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TNIK by 50%.
Methodology:
-
Reagents: Recombinant human TNIK enzyme, a suitable kinase substrate (e.g., a generic peptide or TCF4-derived peptide), and ATP.
-
Procedure:
-
The inhibitor is serially diluted to create a range of concentrations.
-
Recombinant TNIK is incubated with the various inhibitor concentrations in a reaction buffer.
-
The kinase reaction is initiated by adding the substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via scintillation counting for radiolabeled ATP or by luminescence/fluorescence-based methods (e.g., ADP-Glo™, LanthaScreen™).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Wnt/β-catenin Reporter Assay
Objective: To assess the functional impact of the inhibitor on TNIK-mediated Wnt signaling in a cellular context.
Methodology:
-
Cell Line: A cell line responsive to Wnt signaling, such as HEK293T or a colorectal cancer cell line (e.g., HCT116), is used.
-
Reporter System: Cells are transfected with a reporter plasmid containing TCF/LEF transcriptional response elements upstream of a luciferase or β-galactosidase gene.
-
Procedure:
-
Transfected cells are seeded in multi-well plates.
-
Cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to activate the pathway.
-
Concurrently, cells are treated with various concentrations of the TNIK inhibitor.
-
After an incubation period (e.g., 24-48 hours), cells are lysed.
-
The reporter gene activity (e.g., luciferase luminescence) is measured using a plate reader.
-
Inhibition of the Wnt signal is quantified and dose-response curves are generated.
-
Cellular Proliferation/Viability Assay
Objective: To determine the effect of the inhibitor on the growth and survival of cancer cells, particularly those dependent on Wnt signaling.
Methodology:
-
Cell Lines: Wnt-dependent cancer cell lines (e.g., colorectal, lung) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a serial dilution of the TNIK inhibitor for a period of 48-72 hours.
-
Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is read on a plate reader, which correlates with the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
-
Experimental Workflow
The general workflow for discovering and validating a TNIK inhibitor is depicted below.
Caption: A typical workflow for the discovery and development of a TNIK inhibitor, from initial screening to clinical trials.
Conclusion
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TNIK | Insilico Medicine [insilico.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models [ouci.dntb.gov.ua]
- 15. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
A Head-to-Head Comparison of Tnik-IN-6 and NCB-0846 in Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key TNIK Inhibitors
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, is frequently dysregulated in various cancers, particularly colorectal cancer. This has made it a prime target for therapeutic intervention. Among the promising targets within this pathway is the Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase essential for the activation of Wnt target genes. This guide provides a detailed, data-driven comparison of two prominent TNIK inhibitors, Tnik-IN-6 and NCB-0846, to aid researchers in selecting the appropriate tool for their Wnt signaling studies.
Executive Summary
Both this compound and NCB-0846 are potent inhibitors of TNIK kinase activity. However, publicly available data reveals significant differences in their potency, selectivity, and the extent of their characterization. NCB-0846 emerges as a more extensively studied compound with substantially higher potency and a well-documented impact on Wnt signaling and cancer cell biology. In contrast, while this compound is a useful tool compound, there is a comparative lack of comprehensive public data on its broader kinase selectivity and cellular effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NCB-0846 based on available literature.
Table 1: In Vitro Potency Against TNIK
| Compound | IC50 (TNIK) |
| This compound | 0.93 µM[1] |
| NCB-0846 | 21 nM[2] |
Table 2: Kinase Selectivity Profile of NCB-0846
| Kinase | Percent Inhibition at 100 nM |
| FLT3 | >80%[2] |
| JAK3 | >80%[2] |
| PDGFRα | >80%[2] |
| TrkA | >80%[2] |
| Cdk2/CycA2 | >80%[2] |
| HGK | >80%[2] |
Table 3: Cellular Activity of NCB-0846 in Colorectal Cancer Cell Lines
| Cell Line | Assay | Effect |
| HCT116 | Growth Assay | Inhibition of cell growth[3] |
| HCT116 | Colony Formation | Inhibition of colony formation in soft agar[4] |
| HCT116, DLD-1 | TCF/LEF Reporter Assay | Inhibition of TCF/LEF transcriptional activity[2] |
| HCT116 | Gene Expression | Reduction in Wnt target genes (AXIN2, MYC)[5] |
| HCT116 | Cancer Stem Cell Markers | Downregulation of CD44, CD133, ALDH1[2] |
Note: Comprehensive cellular activity data for this compound in the context of Wnt signaling and cancer is not as extensively documented in the public domain.
Mechanism of Action and Signaling Pathway Intervention
Both this compound and NCB-0846 target the ATP-binding site of TNIK, thereby inhibiting its kinase activity. TNIK plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor. This phosphorylation is essential for the recruitment of β-catenin and the subsequent activation of Wnt target gene transcription. By inhibiting TNIK, both compounds effectively block this downstream signaling cascade.
References
Tnik-IN-6: A Comparative Analysis of Kinase Inhibitor Specificity
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor Tnik-IN-6 with other known inhibitors of Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's specificity, supported by available experimental data and methodologies.
Introduction to this compound
This compound is a potent inhibitor of TNIK, a serine/threonine kinase implicated in various cellular processes, including cell proliferation, cytoskeletal organization, and signal transduction.[1][2] As a key component of the Wnt signaling pathway, TNIK represents a promising therapeutic target for various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[3][4][5] this compound, also identified as compound 9, belongs to a series of 4-phenyl-2-phenylaminopyridine based inhibitors.[6][7]
Comparative Kinase Specificity
The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its specificity. An ideal inhibitor will potently target the intended kinase with minimal off-target effects. The following tables summarize the available quantitative data on the specificity of this compound and other notable TNIK inhibitors.
While a comprehensive kinase panel screening for this compound is not publicly available, a closely related analog from the same chemical series, compound 3, has been shown to be highly selective for TNIK and MAP4K4, a kinase that shares 90% sequence identity with TNIK in its kinase domain.[6] This suggests a potentially high degree of selectivity for this compound.
| Inhibitor | Target Kinase | IC50 / Ki | Notes |
| This compound (Compound 9) | TNIK | IC50: 0.93 μM[1][2] / 8 nM[7][8] | A related analog is highly selective for TNIK and MAP4K4.[6] |
| NCB-0846 | TNIK | IC50: 21 nM[9][10] | Orally active Wnt inhibitor.[9][10] |
| KY-05009 | TNIK | Ki: 100 nM[11][12] | ATP-competitive inhibitor.[11][12] |
| Mebendazole | TNIK | Kd: ~1.0 μM | An approved anti-parasitic drug repurposed as a TNIK inhibitor. |
Table 1: Potency of Various Inhibitors Against TNIK. This table highlights the inhibitory concentration of this compound and its counterparts against their primary target, TNIK.
| Inhibitor | Off-Target Kinases with >80% Inhibition at 100 nM |
| NCB-0846 | FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, HGK[3][9][10][13] |
| KY-05009 | MLK1 (IC50: 18 nM)[14][15] |
| Mebendazole | ABL1, MAPK1/ERK2, MAPK14 (p38α) (IC50: 104 nM) |
Table 2: Off-Target Effects of Comparative Kinase Inhibitors. This table outlines the known off-target kinases for several TNIK inhibitors, providing a glimpse into their broader selectivity profiles. Data for this compound is not currently available in a similar format.
Signaling Pathway Context
TNIK is a central node in the canonical Wnt signaling pathway. In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, and recruits co-activators, including TNIK. TNIK then phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
Validating TNIK Inhibitor Efficacy: A Comparative Guide to Tnik-IN-6 and TNIK siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the effects of the Traf2- and NCK-interacting kinase (TNIK) inhibitor, Tnik-IN-6, by contrasting its performance with the well-established method of TNIK gene silencing using small interfering RNA (siRNA).
The data presented here is synthesized from studies on well-characterized TNIK inhibitors, such as NCB-0846, which serve as a proxy for this compound, to illustrate the validation process. Direct comparative experimental data for this compound and TNIK siRNA was not publicly available at the time of this guide's creation. The primary principle of this validation strategy is to demonstrate that the phenotypic and molecular effects of the chemical inhibitor are congruent with the effects observed upon the specific genetic knockdown of the target protein.
Data Presentation: Phenotypic and Molecular Effects
The following tables summarize the expected comparative outcomes of treating cancer cell lines with a TNIK inhibitor versus TNIK siRNA-mediated knockdown. These outcomes are based on published studies investigating the role of TNIK in cancer biology.
Table 1: Comparison of Phenotypic Effects
| Phenotypic Endpoint | TNIK Inhibitor (e.g., NCB-0846) | TNIK siRNA Knockdown | Expected Concordance |
| Cell Proliferation/Viability | Dose-dependent reduction in cell viability.[1] | Significant inhibition of cell proliferation and growth.[2] | High |
| Colony Formation | Significant reduction in the ability of cells to form colonies.[1] | Substantial decrease in clonogenic growth.[1] | High |
| Apoptosis | Induction of apoptosis, often measured by increased cleaved PARP or Annexin V staining.[3] | Triggering of intrinsic apoptosis pathways. | High |
| Cell Migration | Inhibition of cell movement in wound healing or transwell assays. | Suppression of cell motility.[2] | High |
| Cytoskeletal Organization | Potential alterations in F-actin and microtubule organization.[2] | Disruption of normal cytoskeletal structure.[2] | High |
Table 2: Comparison of Molecular Effects
| Molecular Endpoint | TNIK Inhibitor (e.g., NCB-0846) | TNIK siRNA Knockdown | Expected Concordance |
| Wnt Signaling Pathway | Inhibition of TCF/LEF reporter activity; decreased expression of Wnt target genes (e.g., c-MYC, Cyclin D1). | Reduction in TCF/LEF transcriptional activity and downstream target gene expression.[4] | High |
| JNK Signaling Pathway | Blockade of TNFα-induced JNK activation. | Dampened AP1 luciferase activity and reduced JNK activation. | High |
| Focal Adhesion Kinase (FAK) Activation | Reduction in FAK phosphorylation.[1] | Decreased activation of FAK.[1] | High |
| Interferon Signaling | Downregulation of interferon-related gene expression. | Inhibition of the interferon pathway and reduced expression of STAT1 and STAT2.[5][6] | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of TNIK
-
Cell Culture: Human cancer cell lines (e.g., lung squamous cell carcinoma, colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with TNIK-specific siRNAs or a non-targeting scramble control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Transfected cells are incubated for 48-72 hours to allow for TNIK protein depletion.
-
Validation of Knockdown: The efficiency of TNIK knockdown is confirmed by Western blotting and/or quantitative real-time PCR (qRT-PCR) using TNIK-specific antibodies and primers, respectively.[2]
TNIK Inhibitor Treatment
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: this compound (or a proxy like NCB-0846) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired final concentrations in culture media.
-
Treatment: The culture medium is replaced with a medium containing the TNIK inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours) before downstream analysis.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TNIK and other proteins of interest (e.g., p-FAK, β-catenin, GAPDH as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the TNIK inhibitor or transfected with siRNA as described above.
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving TNIK and the experimental workflow for validating a TNIK inhibitor.
Caption: The Wnt/β-catenin signaling pathway, where TNIK acts as a key co-activator of TCF/LEF transcription factors.
Caption: Experimental workflow for the comparative validation of a TNIK inhibitor with TNIK siRNA knockdown.
References
- 1. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TNIK depletion induces inflammation and apoptosis in injured renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Guide to TNIK Inhibitors: Tnik-IN-6 and Alternatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the half-maximal inhibitory concentration (IC50) values of Tnik-IN-6 and other prominent inhibitors of the Traf2- and Nck-interacting kinase (TNIK). The provided data, supported by experimental methodologies, aims to facilitate informed decisions in the selection of compounds for further investigation.
TNIK has emerged as a significant therapeutic target in various diseases, including cancer and fibrosis, primarily due to its crucial role in cellular signaling pathways like the Wnt/β-catenin pathway.[1] The development of potent and selective TNIK inhibitors is an active area of research. This guide focuses on the comparative efficacy of several such small-molecule inhibitors, with a central focus on their IC50 values, a key measure of inhibitor potency.
Comparative Analysis of IC50 Values
The following table summarizes the in vitro IC50 values of this compound and other noteworthy TNIK inhibitors. A lower IC50 value is indicative of greater potency.
| Inhibitor | IC50 Value (nM) | Additional Information |
| KY-05009 | 9[2][3][4] | ATP-competitive inhibitor[3][5] |
| TNIK-IN-8 | 6[6] | Orally active[6] |
| NCB-0846 | 21[7] | First orally available TNIK inhibitor[7] |
| TNIK-IN-3 | 26[6] | Orally active, also inhibits Flt1, Flt4, and DRAK1[6] |
| Rentosertib (INS018_055) | 31[7] | Also a MAP4K4 inhibitor[6] |
| PF-794 | 39[7] | ATP-competitive inhibitor[7] |
| This compound | 930[6] |
Experimental Protocols
The determination of IC50 values is critical for the preclinical assessment of enzyme inhibitors. Below is a detailed methodology representative of the biochemical assays used to evaluate the potency of TNIK inhibitors.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro radiometric-based enzymatic assay for measuring the potency of TNIK inhibitors.
Materials:
-
Recombinant human TNIK enzyme
-
Biotinylated peptide substrate
-
³³P-ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated plates
-
Wash buffers
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Reaction Setup: The kinase reaction is initiated by combining the recombinant TNIK enzyme, the peptide substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiation of Phosphorylation: The phosphorylation reaction is started by the addition of ³³P-ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Signal Detection: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated peptide substrate. Unincorporated ³³P-ATP is removed through a series of washes.
-
Quantification: A scintillation cocktail is added to the wells, and the amount of incorporated radiolabel is quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
TNIK Signaling Pathway
TNIK is a key downstream component of the Wnt signaling pathway.[8] It acts as a crucial activator of Wnt target genes.[9] The following diagram illustrates a simplified representation of TNIK's role in this pathway.
Caption: Simplified TNIK signaling in the canonical Wnt pathway.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Tnik-IN-6: A Comparative Guide to TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tnik-IN-6 and other prominent TNIK (TRAF2 and NCK-interacting kinase) inhibitors. Due to the limited publicly available experimental data for this compound, this guide leverages detailed findings from related compounds to offer a comprehensive overview for orthogonal validation.
Introduction to TNIK and its Inhibition
TRAF2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1] TNIK activates the Wnt pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor.[2] Dysregulation of the Wnt signaling pathway is implicated in the development of numerous diseases, including colorectal cancer and other malignancies.[1] Consequently, TNIK has emerged as a promising therapeutic target, and the development of small molecule inhibitors against it is an active area of research.
This compound is a chemical inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 0.93 μM.[3][4] It is under investigation for its potential role in neurological and psychiatric disorders.[3][4] This guide aims to place the findings of this compound in the context of other well-characterized TNIK inhibitors.
Comparative Data of TNIK Inhibitors
The following table summarizes the available quantitative data for this compound and selected alternative TNIK inhibitors. This allows for a direct comparison of their potency and observed effects in various experimental settings.
| Inhibitor | IC50 (TNIK) | Cell-Based Assay Performance | In Vivo Model Performance | Reference |
| This compound | 0.93 µM | Data not publicly available | Data not publicly available | [3][4] |
| KY-05009 | 100 nM (Ki) | Inhibited proliferation of multiple myeloma cells. | Data not publicly available in provided context. | [5] |
| NCB-0846 | 21 nM | Inhibited proliferation of colorectal and lung cancer cells. | Reduced tumor growth in mouse xenograft models of colorectal and lung squamous cell carcinoma. | [6][7] |
| INS018_055 | Data not publicly available | Showed anti-fibrotic activity in vitro. | Demonstrated anti-fibrotic and anti-inflammatory effects in in vivo models of idiopathic pulmonary fibrosis. | [8][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of TNIK inhibitors and the methods used for their validation, the following diagrams illustrate the canonical Wnt signaling pathway involving TNIK and a general workflow for inhibitor characterization.
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and the point of intervention for inhibitors like this compound.
Caption: A generalized experimental workflow for the validation of TNIK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize TNIK inhibitors.
TNIK Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay quantitatively measures the activity of TNIK by detecting the amount of ADP produced during the kinase reaction.
-
Objective: To determine the direct inhibitory effect of a compound on TNIK enzymatic activity and to calculate its IC50 value.
-
Principle: The assay involves two steps. First, the TNIK kinase reaction is performed in the presence of a substrate (like Myelin Basic Protein) and ATP. The reaction is then stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.[10][11]
-
General Protocol:
-
Prepare a reaction mixture containing TNIK enzyme, a suitable buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[10][11]
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This cell-based assay assesses the effect of a TNIK inhibitor on the viability and proliferation of cancer cell lines that are dependent on Wnt signaling.
-
Objective: To evaluate the cytotoxic or cytostatic effects of the TNIK inhibitor on cancer cells.
-
Principle: The assay quantifies the amount of ATP present, which indicates the number of metabolically active (viable) cells.
-
General Protocol:
-
Seed cancer cells (e.g., HCT116 for colorectal cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TNIK inhibitor for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[7]
-
Western Blotting for Wnt Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the Wnt signaling pathway following treatment with a TNIK inhibitor.
-
Objective: To confirm the on-target effect of the inhibitor by observing a reduction in the phosphorylation of TCF4 and the expression of downstream target proteins like c-Myc.
-
General Protocol:
-
Treat cells with the TNIK inhibitor at a specific concentration for a defined time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-TCF4, anti-β-catenin, anti-c-Myc, and a loading control like anti-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels.[5]
-
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a TNIK inhibitor in a living organism.
-
Objective: To assess the ability of the TNIK inhibitor to suppress tumor growth in vivo.
-
General Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control and TNIK inhibitor).
-
Administer the inhibitor to the mice through a suitable route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic biomarkers).[6]
-
Conclusion
While specific experimental data for this compound remains limited in the public domain, the established methodologies and comparative data from other TNIK inhibitors provide a robust framework for its orthogonal validation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further characterize this compound and its potential as a therapeutic agent. Future studies should focus on generating comprehensive in vitro and in vivo data for this compound to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 10. promega.jp [promega.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
Tnik-IN-6 vs. Genetic Knockout of TNIK: A Comparative Guide for Researchers
For researchers in pharmacology, neuroscience, and oncology, understanding the nuances between chemical inhibition and genetic knockout of a target protein is critical for experimental design and interpretation. This guide provides a comprehensive comparison of using the small molecule inhibitor Tnik-IN-6 versus genetic knockout to study the function of Traf2- and Nck-interacting kinase (TNIK), a key regulator in multiple signaling pathways implicated in cancer, neurological disorders, and fibrosis.
This document outlines the methodologies, presents comparative data from studies utilizing TNIK inhibitors and knockout models, and offers insights into the advantages and limitations of each approach. While direct comparative studies between this compound and TNIK knockout are limited, this guide draws parallels from data on other well-characterized TNIK inhibitors such as NCB-0846, KY-05009, and INS018_055, to provide a robust framework for researchers.
Executive Summary
| Approach | Principle | Advantages | Disadvantages |
| This compound (and other small molecule inhibitors) | Reversible or irreversible binding to the TNIK protein, typically at the ATP-binding site, to inhibit its kinase activity. | Temporal control of inhibition, dose-dependent effects, potential for therapeutic translation, applicable across various cell types and organisms. | Potential for off-target effects, issues with solubility and bioavailability, development of resistance. |
| Genetic Knockout of TNIK | Permanent removal of the Tnik gene, leading to a complete and continuous absence of the TNIK protein. | High specificity to the target protein, allows for the study of developmental roles, provides a "gold standard" for target validation. | Potential for compensatory mechanisms, embryonic lethality in some cases, time-consuming and expensive to generate knockout models, lacks temporal control. |
Signaling Pathways and Experimental Workflows
TNIK is a central node in several critical signaling pathways, most notably the Wnt/β-catenin pathway, where it phosphorylates TCF4 to activate downstream gene transcription.[1] It is also involved in the JNK and MAPK signaling cascades. Both small molecule inhibitors and genetic knockout aim to disrupt these pathways to elucidate TNIK's function.
Caption: TNIK's central role in Wnt and JNK signaling pathways.
The experimental workflow for comparing a TNIK inhibitor to a genetic knockout would typically involve parallel studies in cell lines and animal models, assessing key phenotypic and molecular endpoints.
Caption: A typical experimental workflow for comparing TNIK inhibitors and knockout models.
Quantitative Data Comparison
The following tables summarize quantitative data from studies on TNIK inhibitors and TNIK knockout models. It is important to note that experimental conditions, model systems, and endpoints often vary between studies, making direct comparisons challenging.
In Vitro Kinase Inhibition
| Compound | IC50 / Ki | Assay Type | Reference |
| This compound | IC50: 0.93 µM | Kinase Assay | [2] |
| NCB-0846 | IC50: 21 nM | Kinase Assay | [3][4] |
| KY-05009 | Ki: 100 nM | ATP Competition Assay | [5][6] |
| INS018_055 | Nanomolar IC50 | Kinase Assay | [7] |
Phenotypic Effects of TNIK Inhibition vs. Knockout
| Phenotype | TNIK Inhibitor (Compound) | Effect | TNIK Knockout | Effect | Reference (Inhibitor) | Reference (Knockout) |
| Colorectal Cancer Cell Proliferation | NCB-0846 | Inhibition of cell growth and colony formation. | Not directly applicable in the same manner. | Not directly applicable in the same manner. | [4] | N/A |
| Wnt Signaling | NCB-0846, KY-05009 | Inhibition of TCF/LEF transcriptional activity and downstream target gene expression. | Alterations in Wnt pathway signaling, including dysregulation of GSK3β. | Downregulation of Wnt target genes like CCND1. | [4][6][8] | [9][10] |
| Neuronal Function | This compound (implicated) | Plays a role in neurological and psychiatric disorders. | Impaired cognitive function, deficits in spatial discrimination and associative learning. | Impaired dentate gyrus neurogenesis. | [2] | [9][11] |
| Metabolism | Not extensively studied with specific inhibitors. | Not extensively studied with specific inhibitors. | Protection against diet-induced obesity, insulin resistance, and hepatic steatosis. | Hyperlocomotor activity. | N/A | [12] |
| Fibrosis | INS018_055 | Attenuation of lung, skin, and kidney fibrosis in animal models. | Not extensively studied. | Not extensively studied. | [7][13] | N/A |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the IC50 of a TNIK inhibitor.
-
Reagents and Materials: Recombinant human TNIK protein, ATP, kinase buffer, substrate peptide, detection antibody, and the test inhibitor (e.g., this compound).
-
Procedure: a. Serially dilute the TNIK inhibitor in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant TNIK protein, and the diluted inhibitor. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate for a defined period (e.g., 60 minutes) at 30°C. f. Stop the reaction and detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Generation of TNIK Knockout Mice
This is a summary of the typical procedure for creating a TNIK knockout mouse model using CRISPR/Cas9 technology.
-
Design and Synthesis of gRNAs: Design guide RNAs (gRNAs) targeting an early exon of the Tnik gene to induce a frameshift mutation. Synthesize the gRNAs and Cas9 mRNA.
-
Microinjection: Microinject the gRNAs and Cas9 mRNA into the cytoplasm of single-cell mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired mutation by PCR and Sanger sequencing of genomic DNA isolated from tail biopsies.
-
Breeding: Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous and homozygous knockout lines.
-
Confirmation of Knockout: Confirm the absence of TNIK protein in homozygous knockout mice by Western blotting of various tissue lysates.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TNIK inhibitor in a xenograft model.
-
Cell Culture: Culture a human cancer cell line (e.g., colorectal cancer) with known TNIK expression.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TNIK inhibitor (e.g., NCB-0846) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[14]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blotting for Wnt pathway proteins).
Logical Relationships and Considerations
The choice between using a small molecule inhibitor and a genetic knockout approach depends on the specific research question. The following diagram illustrates the decision-making process and the relationship between the expected outcomes.
Caption: Decision framework for choosing between pharmacological and genetic approaches.
Conclusion
Both the use of small molecule inhibitors like this compound and genetic knockout of TNIK are powerful tools for dissecting the multifaceted roles of this kinase. Small molecule inhibitors offer temporal and dose-dependent control, making them invaluable for studying acute effects and for preclinical therapeutic assessment. However, the potential for off-target effects necessitates careful validation. Genetic knockout provides a highly specific and definitive method to study the consequences of complete protein loss, particularly in developmental contexts, though it may be confounded by compensatory mechanisms.
For a comprehensive understanding of TNIK's function, a combinatorial approach is often the most insightful. Data from knockout models can validate the on-target effects of inhibitors, while inhibitors can be used to probe the acute roles of TNIK in adult organisms and in systems where genetic manipulation is not feasible. As research on TNIK and its inhibitors continues to evolve, the synergistic use of both chemical and genetic tools will be paramount in translating our understanding of TNIK's biology into novel therapeutic strategies.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcnlab.ca [tcnlab.ca]
- 11. TNIK is required for postsynaptic and nuclear signalling pathways and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Tnik-IN-6 and its cross-reactivity with related kinases. The information is intended to assist researchers in evaluating the suitability of this compound for their studies and to offer insights into its potential off-target effects. The data presented is based on available literature for this compound and its close structural analogs, as well as other known TNIK inhibitors.
Introduction to this compound
This compound is a chemical probe that inhibits Traf2 and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway. This compound itself has a reported IC50 of 0.93 μM for TNIK. Due to the highly conserved nature of the ATP-binding site within the human kinome, understanding the selectivity profile of any kinase inhibitor is critical for the interpretation of experimental results.
Comparative Selectivity Profile
| Kinase Target | This compound Analog (% Inhibition @ 1µM) | NCB-0846 (% Inhibition @ 0.1µM) | Kinase Family |
| TNIK | >99% | >90% | STE20 (MAP4K) |
| MAP4K4 | 98% | - | STE20 (MAP4K) |
| FLT3 | - | >80% | Tyrosine Kinase (RTK) |
| JAK3 | - | >80% | Tyrosine Kinase (JAK) |
| PDGFRα | - | >80% | Tyrosine Kinase (RTK) |
| TRKA | - | >80% | Tyrosine Kinase (RTK) |
| CDK2/CycA2 | - | >80% | CMGC |
| HGK (MAP4K4) | - | >80% | STE20 (MAP4K) |
Note: The data for the this compound analog is derived from a closely related compound (compound 3) described in Ho, K. K., et al. (2012). Bioorg Med Chem Lett, 23(2), 569-73. The percentage inhibition for NCB-0846 is based on data from Masuda, M., et al. (2016). Nat Commun, 7, 12456.
The data suggests that inhibitors based on the 4-phenyl-2-phenylaminopyridine scaffold, such as this compound, are highly selective for TNIK and its close relative MAP4K4, which shares 90% sequence identity in the kinase domain. In contrast, NCB-0846, while a potent TNIK inhibitor (IC50 of 21 nM), exhibits broader cross-reactivity against several receptor tyrosine kinases (FLT3, PDGFRα, TRKA), a non-receptor tyrosine kinase (JAK3), and a cyclin-dependent kinase (CDK2/CycA2) at a concentration of 0.1 µM.
Signaling Pathway Context
To visualize the cellular context of this compound's primary target, the following diagram illustrates the canonical Wnt signaling pathway, highlighting the role of TNIK.
Caption: The role of TNIK in the canonical Wnt signaling pathway.
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount for accurate biological interpretation. The following outlines a general protocol for an in vitro kinase inhibition assay, similar to those used to characterize this compound and related compounds.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
This compound or other test compounds
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the assay plate.
-
Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add the recombinant TNIK enzyme to all wells except the "no enzyme" control.
-
Add the kinase substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for TNIK.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the "vehicle control" (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound is a valuable tool for studying the biological functions of TNIK. Based on the analysis of a close analog, it appears to be a highly selective inhibitor, with its primary off-target likely being the closely related kinase MAP4K4. This contrasts with other TNIK inhibitors like NCB-0846, which demonstrate a broader range of cross-reactivity. Researchers using this compound should be mindful of its potential effects on MAP4K4, especially in cellular contexts where this kinase is functionally relevant. For applications requiring a more stringent selectivity profile, further kinome-wide screening of this compound would be beneficial. The provided experimental protocol offers a robust framework for independently verifying the inhibitory activity and selectivity of this compound and other kinase inhibitors.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tnik-IN-6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational plans, and disposal guidelines for the handling of Tnik-IN-6, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Adherence to these procedures is vital to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. As with many kinase inhibitors, this compound should be handled with care, assuming it may have cytotoxic or other hazardous properties.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A structured operational plan ensures the safe and efficient use of this compound in experimental settings.
Receiving and Storage
-
Upon Receipt : Inspect the packaging for any signs of damage. If the container is compromised, follow laboratory spill procedures.
-
Storage of Solid Compound : Store the powdered form of this compound at -20°C for long-term stability.
-
Storage of Solutions : Once dissolved, store stock solutions at -80°C to maintain potency and prevent degradation.[1][2]
Solution Preparation
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
| Parameter | Value/Instruction |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Typical Stock Concentration | 10 mM |
| Procedure | 1. Ensure all work is performed in a chemical fume hood. 2. Accurately weigh the required amount of this compound powder. 3. Add the calculated volume of DMSO to achieve the desired concentration. 4. Vortex or sonicate briefly to ensure complete dissolution. 5. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocol: In Vitro Kinase Assay
While a specific, detailed protocol for this compound is not publicly available, the following is a generalized, representative protocol for an in vitro kinase assay to determine its inhibitory activity against TNIK. This protocol is based on established methods for similar kinase inhibitors.
-
Prepare Reagents :
-
Assay Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
TNIK Enzyme : Dilute recombinant human TNIK enzyme to the desired concentration in assay buffer.
-
Substrate : Prepare a solution of a suitable substrate for TNIK (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
ATP : Prepare an ATP solution at a concentration near the Km for TNIK.
-
This compound Dilution Series : Prepare a serial dilution of the this compound stock solution in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations.
-
-
Perform the Assay :
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the TNIK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detect Kinase Activity :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay : Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay : Using a commercial kit that measures the amount of ADP produced.
-
Fluorescence-Based Assay : Using a phosphorylation-specific antibody.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a potent bioactive molecule, this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound Stock Solutions | Collect in a labeled, sealed container designated for hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Aqueous Waste from Experiments | Collect all aqueous waste containing this compound in a labeled hazardous waste container. Do not pour down the sink. |
General Guidance : All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow for handling this compound and the signaling pathway it inhibits.
Caption: A flowchart outlining the key steps for safely handling this compound from receipt to disposal.
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK in the nucleus.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
